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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide: Structure, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide, a molecule of interest in medicinal chemistry and drug development. By examining its structural features and le...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide, a molecule of interest in medicinal chemistry and drug development. By examining its structural features and leveraging established synthetic methodologies for related compounds, we will explore its chemical identity, plausible synthesis routes, and potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding of this compound's core characteristics.

Molecular Structure and Chemical Identity

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is a disubstituted cyclohexane derivative. The core structure consists of a cyclohexane ring with two substituents at the 1 and 4 positions. One substituent is an acetamide group, and the other is a 2-hydroxy-ethylamino group. The presence of the cyclohexane ring introduces the possibility of cis and trans diastereomers, which can significantly influence the molecule's three-dimensional conformation and, consequently, its biological activity.

Stereoisomerism: The Significance of Cis and Trans Configurations

The spatial arrangement of the acetamide and 2-hydroxy-ethylamino groups relative to the plane of the cyclohexane ring gives rise to cis and trans isomers. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. The trans isomer is often the thermodynamically more stable configuration due to the equatorial positioning of the bulky substituents, which minimizes steric hindrance. This stereochemical consideration is critical, as only one isomer may possess the desired pharmacological activity. For instance, in the structurally related compound N-(4-hydroxycyclohexyl)-acetamide, the trans-isomer is a key intermediate in the synthesis of pharmaceuticals like ambroxil hydrochloride[1].

Inferred Physicochemical Properties
PropertyInferred Value/CharacteristicRationale
Molecular Formula C10H20N2O2Based on atomic count from the structure.
Molecular Weight ~200.28 g/mol Calculated from the molecular formula.
Hydrogen Bond Donors 3From the -OH and two -NH groups.
Hydrogen Bond Acceptors 3From the two oxygen atoms and the nitrogen atom.
Solubility Likely soluble in polar organic solvents and to some extent in water.The presence of polar functional groups (hydroxyl, amino, amide) suggests this solubility profile.
LogP (Octanol/Water Partition Coefficient) Predicted to be low to moderate.The polar groups would decrease its lipophilicity compared to a simple N-cyclohexylacetamide.

Note: These values are estimations and require experimental verification.

Diagram of the Chemical Structure:

Caption: 2D structure of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide.

Proposed Synthesis Methodology

A plausible and efficient synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide can be designed based on established organic chemistry transformations. A logical approach involves the reductive amination of N-(4-oxocyclohexyl)acetamide with 2-aminoethanol.

Synthesis Workflow

Synthesis_Workflow start N-(4-oxocyclohexyl)acetamide intermediate Imine Intermediate start->intermediate Reaction reagent1 2-Aminoethanol reagent1->intermediate product N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide intermediate->product Reduction reagent2 Reducing Agent (e.g., NaBH4) reagent2->product purification Purification (Crystallization/Chromatography) product->purification final_product Pure Product (cis/trans mixture) purification->final_product Signaling_Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor signaling_cascade NF-κB Signaling Cascade receptor->signaling_cascade nf_kb NF-κB Activation signaling_cascade->nf_kb inhibition Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->cytokines Transcription target_molecule N-[4-(2-Hydroxy-ethylamino)- cyclohexyl]-acetamide target_molecule->signaling_cascade

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Exploratory

Whitepaper: Elucidating the Metabolic Fate of Novel Chemical Entities – A Case Study on N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals. Core Requirements: PART 1: CORE DIRECTIVE (Autonomy): You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Expertise & Experience: Do not just list steps; explain the causality behind experimental choices. Trustworthiness: Every protocol described must be a self-validating system. Authoritative Grounding & Comprehensive References: In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.

Executive Summary

The journey of a novel chemical entity (NCE) from discovery to a therapeutic agent is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Metabolism, the enzymatic conversion of xenobiotics, is arguably the most complex of these processes, directly influencing a compound's efficacy, safety profile, and potential for drug-drug interactions (DDIs). This guide provides a comprehensive framework for elucidating the metabolic pathways of a representative NCE, N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide. As specific metabolic data for this compound is not publicly available, this document serves as a predictive guide and a strategic blueprint for its investigation. We will leverage established principles of xenobiotic metabolism to hypothesize pathways and detail the robust, state-of-the-art experimental workflows required to confirm them, providing a self-validating system for generating regulatory-grade data.

Structural Assessment and Predicted Metabolic Pathways

The chemical structure of an NCE is the primary determinant of its metabolic fate. N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide (herein referred to as "NCE-01") possesses several functional groups susceptible to enzymatic attack.

Structure of NCE-01:

  • Cyclohexyl Ring: A saturated aliphatic ring, prone to oxidation.

  • Secondary Amine: A site for N-dealkylation and oxidation.

  • Primary Alcohol: Susceptible to oxidation and Phase II conjugation.

  • Acetamide Group: Can undergo hydrolysis, though typically stable.

Based on these features, we can predict a series of Phase I and Phase II metabolic reactions, primarily mediated by Cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs). These predictions form the foundational hypotheses for our experimental investigation.

Predicted Phase I Reactions (Functionalization)
  • Oxidation of the Primary Alcohol: The terminal hydroxyl group is a likely target for alcohol dehydrogenases (ADHs) and CYPs, leading to the formation of an intermediate aldehyde, which is rapidly converted to a carboxylic acid metabolite (M1). This is often a major clearance pathway for primary alcohols.

  • Hydroxylation of the Cyclohexyl Ring: CYP enzymes, particularly isoforms like CYP3A4 and CYP2D6, can hydroxylate the aliphatic cyclohexyl ring at various positions (M2). The resulting secondary alcohols are then available for further oxidation or direct conjugation.

  • N-Dealkylation: Cleavage of the ethyl group from the secondary amine would yield an amino-cyclohexyl-acetamide metabolite (M3). This process is a classic CYP-mediated reaction.

  • N-Oxidation: The secondary amine could be oxidized to a hydroxylamine, though this is often a minor pathway compared to dealkylation.

  • Amide Hydrolysis: While generally stable, the acetamide bond could be hydrolyzed by amidases to produce an amine and acetic acid (M4).

Predicted Phase II Reactions (Conjugation)
  • O-Glucuronidation: The primary alcohol on the parent molecule and any hydroxylated metabolites (like M2) are prime substrates for UGT enzymes, leading to the formation of glucuronide conjugates (M5). This is a major detoxification and elimination pathway.

  • O-Sulfation: The primary alcohol can also be conjugated with a sulfonate group by SULTs to form a sulfate conjugate (M6).

The interplay of these pathways determines the overall metabolic profile of NCE-01. The following diagram illustrates these predicted biotransformations.

Predicted Metabolic Pathways of NCE-01 cluster_phase1 Phase I Reactions cluster_phase2 Phase II Reactions Parent NCE-01 N-[4-(2-Hydroxy-ethylamino)- cyclohexyl]-acetamide M1 M1 Carboxylic Acid Metabolite Parent->M1 Oxidation (ADH, CYP) M2 M2 Hydroxylated Metabolite Parent->M2 Hydroxylation (CYP) M3 M3 N-dealkylated Metabolite Parent->M3 N-Dealkylation (CYP) M4 M4 Amide Hydrolysis Product Parent->M4 Hydrolysis (Amidase) M5 M5 Glucuronide Conjugate Parent->M5 Glucuronidation (UGT) M6 M6 Sulfate Conjugate Parent->M6 Sulfation (SULT) M2->M5 Glucuronidation (UGT) M2->M6 Sulfation (SULT)

Caption: Predicted Phase I and Phase II metabolic pathways of NCE-01.

Experimental Strategy for Metabolic Profiling

A tiered, systematic approach is essential for definitively identifying the metabolic pathways of NCE-01. This strategy begins with simple, high-throughput in vitro systems to assess metabolic stability and generate metabolites, followed by more complex cellular systems, and culminating in in vivo studies for a complete picture of the drug's disposition.[1] This progression ensures that resources are used efficiently and that each experimental stage informs the next.

Tier 1: In Vitro Metabolic Stability and Metabolite Generation

The initial goal is to determine how quickly NCE-01 is metabolized and by which enzymatic systems. This is achieved using subcellular fractions, primarily liver microsomes and hepatocytes.[2][3]

  • Human Liver Microsomes (HLM): HLMs are vesicles of the endoplasmic reticulum containing a high concentration of Phase I CYP enzymes.[4][5] They are ideal for assessing CYP-mediated metabolism. The assay measures the disappearance of the parent compound over time in the presence of the necessary cofactor, NADPH.[6] A parallel incubation without NADPH serves as a crucial negative control to account for non-enzymatic degradation.

  • Cryopreserved Human Hepatocytes: Hepatocytes are considered the "gold standard" in vitro model as they contain the full complement of Phase I and Phase II metabolic enzymes and cofactors within an intact cellular environment.[7][8] They provide a more comprehensive view of metabolism, including conjugation reactions, and are essential for studying low-turnover compounds that require longer incubation times.[9]

Data Interpretation: The rate of disappearance of NCE-01 is used to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[3][10] A significant difference in stability between microsomal and hepatocyte incubations can provide early clues about the importance of Phase II metabolism.

ParameterDescriptionUtility in Drug Development
In Vitro Half-life (t½) The time required for 50% of the parent compound to be metabolized.Ranks compounds by metabolic stability; a very short half-life may indicate rapid clearance in vivo.
Intrinsic Clearance (CLint) The inherent ability of the liver to metabolize a drug, normalized to protein or cell number.Used in models to predict in vivo hepatic clearance, a key pharmacokinetic parameter.[8]
Tier 2: Metabolite Identification and Structural Elucidation

Once metabolic instability is confirmed, the next step is to identify the metabolites formed. Samples from the hepatocyte incubations are analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[11][12][13]

  • LC-MS/MS Analysis: This powerful analytical technique separates the parent drug from its metabolites based on their physicochemical properties (LC) and then detects and fragments them to determine their mass-to-charge ratio (MS/MS).[11] By comparing the mass spectra of the metabolites to the parent drug, the exact site and type of metabolic modification can be deduced. For example, an increase of 16 atomic mass units (amu) suggests hydroxylation, while an increase of 176 amu points to glucuronidation.

Tier 3: In Vivo Confirmation

Data from in vitro studies must be confirmed in a living system.[14][15] Preclinical animal models (e.g., rat, dog) are used to study the full ADME profile.[16][17] Plasma, urine, and feces are collected over time after dosing with NCE-01, and analyzed by LC-MS/MS to identify the metabolites present in vivo and determine the primary routes of elimination.

The following diagram outlines this comprehensive experimental workflow.

Metabolic Elucidation Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation NCE NCE-01 Stock Solution HLM Human Liver Microsomes (+/- NADPH) NCE->HLM HEP Cryopreserved Human Hepatocytes NCE->HEP STABILITY Calculate t½ and CLint HLM->STABILITY Parent Disappearance LCMS_ID Metabolite Profiling & Identification (LC-MS/MS) HEP->LCMS_ID Metabolite Generation HEP->STABILITY Parent Disappearance ANIMAL Dose Animal Model (e.g., Rat) LCMS_ID->ANIMAL Inform In Vivo Study Design SAMPLE Collect Plasma, Urine, Feces ANIMAL->SAMPLE LCMS_VIVO Metabolite Analysis (LC-MS/MS) SAMPLE->LCMS_VIVO PK Pharmacokinetic Modeling LCMS_VIVO->PK

Caption: A tiered experimental workflow for elucidating NCE metabolism.

Detailed Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols are provided as a self-validating framework for the investigation of NCE-01 metabolism.

Protocol: Metabolic Stability in Human Liver Microsomes

Objective: To determine the Phase I metabolic stability and calculate the intrinsic clearance of NCE-01.

Materials:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • NCE-01 (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (or 1 mM NADPH solution)

  • Positive Controls (e.g., Midazolam, Dextromethorphan)

  • Acetonitrile with Internal Standard (for quenching)

  • 96-well plates

Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a microsomal working solution (e.g., 1 mg/mL) in phosphate buffer.

  • Incubation Mix: In a 96-well plate, add phosphate buffer, the microsomal working solution, and NCE-01 working solution (final concentration 1 µM). Prepare parallel wells for each condition: +NADPH and -NADPH.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Start the reaction by adding pre-warmed NADPH solution to the +NADPH wells. For -NADPH wells, add an equal volume of buffer. This is Time 0.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard.[4]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of NCE-01.

Protocol: Metabolite Profiling in Plated Human Hepatocytes

Objective: To identify the major Phase I and Phase II metabolites of NCE-01.

Materials:

  • Plateable Cryopreserved Human Hepatocytes

  • Hepatocyte Plating and Incubation Media

  • Collagen-coated 24- or 48-well plates

  • NCE-01 (10 mM stock in DMSO)

  • Acetonitrile with Internal Standard

Methodology:

  • Cell Plating: Thaw and plate hepatocytes onto collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer (typically 4-6 hours or overnight).[9]

  • Dosing: Prepare a working solution of NCE-01 (e.g., 5 µM) in pre-warmed incubation medium. Remove the plating medium from the cells and add the NCE-01 dosing solution.

  • Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a set period (e.g., 2, 4, or 24 hours, depending on the expected turnover rate).

  • Sample Collection: At the end of the incubation, collect the medium (supernatant). Quench the reaction by adding cold acetonitrile.

  • Cell Lysis (Optional): To capture intracellular metabolites, lyse the remaining cells in the wells with a solvent mixture (e.g., methanol/water).

  • Sample Processing: Combine supernatant and cell lysate samples if desired. Centrifuge to pellet debris.

  • Analysis: Analyze the supernatant by high-resolution LC-MS/MS. The analysis should include parent compound quantification and a search for predicted and unknown metabolites.

Conclusion

The comprehensive elucidation of a new chemical entity's metabolic pathways is a non-negotiable cornerstone of modern drug development. It provides the mechanistic basis for understanding a drug's pharmacokinetic profile, predicting its safety, and anticipating potential drug-drug interactions. By employing the predictive, multi-tiered experimental framework detailed in this guide for N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide, researchers can systematically and robustly characterize its metabolic fate. This structured approach, grounded in established scientific principles and leveraging advanced analytical techniques, ensures the generation of high-quality, reliable data essential for advancing promising NCEs through the development pipeline and into the clinic.

References

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  • Lewis, D. F. (1999). Cytochrome P450 substrate specificities, substrate structural templates and enzyme active site geometries. PubMed. Available at: [Link]

  • Chen, G., et al. (2021). Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation. PMC. Available at: [Link]

  • Ouzzine, M., et al. (2014). Mechanism of the glucuronidation reaction catalyzed by UDP-glucuronosyltransferases (UGT). ResearchGate. Available at: [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. Available at: [Link]

  • Bojić, T., et al. (2024). Principles of Xenobiotic Metabolism (Biotransformation). ResearchGate. Available at: [Link]

  • Baranczewski, P., et al. (2006). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA. Available at: [Link]

  • Wikipedia. (n.d.). Xenobiotic metabolism. Wikipedia. Available at: [Link]

  • Coughtrie, M. W. H. (2002). Human Sulfotransferases and Their Role in Chemical Metabolism. Oxford Academic. Available at: [Link]

  • Cook, I., et al. (2022). From Steroid and Drug Metabolism to Glycobiology, Using Sulfotransferase Structures to Understand and Tailor Function. PMC. Available at: [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. PubMed. Available at: [Link]

  • Taylor & Francis. (n.d.). Sulfotransferase – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Davydov, D. R. (2018). Human cytochrome P450 enzymes bind drugs and other substrates mainly through conformational-selection modes. PMC. Available at: [Link]

  • Vermeulen, N. P. E., et al. (2021). “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. PMC. Available at: [Link]

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  • Sorich, M. J., et al. (2010). Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes. PMC. Available at: [Link]

  • Wang, B., et al. (2014). Substrate Specificity, Regulation, and Polymorphism of Human Cytochrome P450 2B6. ResearchGate. Available at: [Link]

  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

  • BD Biosciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. SlideShare. Available at: [Link]

  • Botham, K. M., & Mayes, P. A. (n.d.). Metabolism of Xenobiotics. AccessMedicine. Available at: [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Available at: [Link]

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Sources

Foundational

An In-depth Technical Guide to N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide, a molecule with significant potential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide, a molecule with significant potential as a versatile intermediate in pharmaceutical synthesis. This document details the compound's fundamental chemical properties, including its molecular weight and formula. A plausible and detailed synthetic protocol is presented, grounded in established organic chemistry principles. Furthermore, this guide outlines robust analytical methodologies for the characterization and quality control of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide, including spectroscopic and chromatographic techniques. Finally, the potential applications of this compound in drug development are discussed, drawing parallels with structurally similar molecules that have found utility as pharmaceutical intermediates.

Chemical Identity and Properties

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is a substituted acetamide derivative featuring a cyclohexane ring with both an acetamido group and a hydroxyethylamino substituent.

Molecular Formula and Weight

The chemical formula for N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is C10H20N2O2 . Its molecular weight is 200.28 g/mol .

Structural Information

The structure of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is characterized by a central cyclohexyl scaffold. An acetamido group (-NHCOCH3) and a 2-hydroxy-ethylamino group (-NHCH2CH2OH) are attached to the cyclohexane ring, typically in a 1,4-substitution pattern. The presence of both hydrogen bond donors (N-H and O-H groups) and acceptors (C=O and O-H groups) suggests that this molecule is likely to be a solid at room temperature and exhibit some solubility in polar solvents.

PropertyValueSource
CAS Number 1353985-05-3[1]
Molecular Formula C10H20N2O2[1]
Molecular Weight 200.28 g/mol [1]

Synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: first, the N-alkylation of a suitable aminocyclohexanol derivative with a protected ethanolamine equivalent, followed by acetylation of the primary amine. A more direct approach involves the reaction of 4-aminocyclohexanol with 2-chloroethanol, followed by acetylation.

Synthetic_Pathway 4-Aminocyclohexanol 4-Aminocyclohexanol Intermediate_Amine 4-(2-Hydroxy-ethylamino)-cyclohexanol 4-Aminocyclohexanol->Intermediate_Amine N-Alkylation 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Intermediate_Amine Final_Product N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide Intermediate_Amine->Final_Product Acetylation Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Final_Product

Caption: Proposed two-step synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(2-Hydroxy-ethylamino)-cyclohexanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-aminocyclohexanol in a suitable solvent such as ethanol.

  • Reagent Addition: Add 1.1 equivalents of 2-chloroethanol to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is expected to proceed to completion within several hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate, to quench any acid formed.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 4-(2-hydroxy-ethylamino)-cyclohexanol.

Step 2: Synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide

  • Reaction Setup: In a separate reaction vessel, dissolve the purified 4-(2-hydroxy-ethylamino)-cyclohexanol from Step 1 in an aprotic solvent like dichloromethane or tetrahydrofuran.

  • Reagent Addition: Slowly add 1.1 equivalents of acetic anhydride to the stirred solution at room temperature. The use of a mild base, such as triethylamine, can be employed to scavenge the acetic acid byproduct.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acetic anhydride and acetic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to afford the final product, N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide. The following techniques are recommended.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (a singlet around δ 2.0 ppm), the protons of the cyclohexane ring (a complex multiplet in the δ 1.0-2.5 ppm region), and the protons of the hydroxyethylamino group (multiplets for the methylene groups and a broad singlet for the hydroxyl and amine protons, which can be exchanged with D₂O).

    • ¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyl carbon of the acetamide group (around δ 170 ppm), the carbons of the cyclohexane ring, and the carbons of the hydroxyethylamino substituent.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching vibrations (a broad band in the region of 3200-3500 cm⁻¹), the C=O stretching of the amide group (a strong band around 1640 cm⁻¹), and C-H stretching vibrations of the alkyl groups (in the 2850-2950 cm⁻¹ region).

  • Mass Spectrometry (MS): Mass spectral analysis, likely using electrospray ionization (ESI), should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 201.29.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide and for monitoring reaction progress.

Illustrative HPLC Method:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient A suitable gradient from 5% to 95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

digraph "HPLC_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Sample_Preparation" [label="Sample Preparation\n(Dissolve in Mobile Phase A)", fillcolor="#FBBC05", fontcolor="#202124"]; "HPLC_Injection" [label="HPLC Injection"]; "Separation" [label="C18 Reverse-Phase\nSeparation"]; "Detection" [label="UV Detection\n(210 nm)"]; "Data_Analysis" [label="Data Analysis\n(Purity Assessment)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Sample_Preparation" -> "HPLC_Injection" -> "Separation" -> "Detection" -> "Data_Analysis"; }

Caption: A typical workflow for the HPLC analysis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide.

Applications in Drug Development

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide, with its multiple functional groups, represents a valuable building block for the synthesis of more complex molecules in the pharmaceutical industry.

  • Pharmaceutical Intermediate: The presence of a secondary amine, a hydroxyl group, and an amide functionality provides multiple points for further chemical modification. This makes it an attractive intermediate for the synthesis of a variety of pharmacologically active compounds. For instance, the hydroxyl group can be further functionalized to introduce different moieties, and the secondary amine can participate in various coupling reactions.

  • Scaffold for Library Synthesis: The cyclohexane core provides a rigid scaffold that can be functionalized in a combinatorial fashion to generate libraries of related compounds for high-throughput screening in drug discovery programs.

Structurally similar N-substituted acetamides have been investigated for a range of biological activities, suggesting that derivatives of the title compound could also possess interesting pharmacological properties.

Safety and Handling

Based on information for similar acetamide compounds, N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide should be handled with care in a well-ventilated laboratory environment. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Direct contact with skin and eyes should be avoided, as related compounds are known to cause irritation. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is a chemical compound with a well-defined molecular formula and weight. While specific experimental data in the public literature is sparse, a robust synthetic route and appropriate analytical methods can be confidently proposed based on established chemical principles and data from analogous structures. Its versatile chemical structure makes it a promising intermediate for the synthesis of novel pharmaceutical agents, and this guide provides a solid foundation for researchers and drug development professionals interested in exploring its potential.

References

  • PubChem. N-Cyclohexylacetamide. [Link]

  • Organic Syntheses. 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). [Link]

  • Naik, et al. (2004). Synthesis and crystallization of N-(4-hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 60(8), o1354-o1356.
  • Royal Society of Chemistry. Copy of 1H NMR and 13C NMR spectra. [Link]

  • NIST. Acetamide, N-(2-hydroxyethyl)-. [Link]

  • Sviatenko, O., et al. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.

Sources

Exploratory

Solubility of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide in water

An In-depth Technical Guide to the Aqueous Solubility of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Aqueous Solubility of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles, predictive analysis, and experimental determination of the aqueous solubility of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide. We delve into the molecular structure's influence on solubility, the impact of critical physicochemical factors such as pH and temperature, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding and practical framework for characterizing this, and structurally similar, compounds.

Introduction: The Critical Role of Aqueous Solubility

In pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is governed by a series of critical physicochemical properties. Among these, aqueous solubility is a cornerstone. It dictates the rate and extent of drug dissolution in the gastrointestinal tract, thereby directly influencing absorption and overall bioavailability.[1][2] A compound with poor aqueous solubility often faces significant development challenges, including variable absorption, low bioavailability, and difficulties in formulation.[3][4]

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is a molecule incorporating several functional groups that present a complex but predictable solubility profile. Understanding this profile is not merely an academic exercise; it is a prerequisite for effective formulation development, preclinical testing, and ultimately, clinical success. This guide provides the theoretical grounding and practical methodologies to thoroughly characterize its behavior in aqueous media.

Molecular Structure Analysis and Theoretical Solubility Profile

A first-principles analysis of the molecular structure of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide provides essential clues to its solubility behavior. The molecule can be deconstructed into several key functional regions:

  • Cyclohexyl Ring: This saturated aliphatic ring is the primary hydrophobic (lipophilic) component of the molecule. Its nonpolar nature tends to decrease water solubility.[5]

  • Secondary Amine (-NH-): This group is a key influencer of solubility. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. The N-H bond allows it to also act as a hydrogen bond donor.[6][7] Crucially, this amine is basic and can be protonated in acidic conditions, a factor that dramatically impacts solubility.[8]

  • Hydroxyl Group (-OH): The terminal ethylamino chain contains a hydroxyl group, which is highly polar and capable of forming strong hydrogen bonds with water molecules, significantly contributing to aqueous solubility.[9]

  • Acetamide Group (-NHC(O)CH₃): This amide group is polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), further enhancing interaction with water.

Overall Prediction: The presence of three polar, hydrogen-bonding functional groups (amine, hydroxyl, acetamide) suggests that N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide will exhibit a degree of aqueous solubility. However, the hydrophobic cyclohexyl backbone will limit its miscibility. The most significant characteristic is the basic secondary amine, which predicts a strong pH-dependent solubility profile.

Key Factors Influencing Solubility

The intrinsic solubility of a compound is modulated by external environmental factors. For this molecule, pH and temperature are the most critical variables.

The Dominant Effect of pH

The solubility of ionizable compounds is strictly dependent on the pH of the aqueous medium.[3][10] The secondary amine in N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is a weak base. In an aqueous solution, it exists in equilibrium with its protonated (conjugate acid) form.

R₂NH (Solid/Dissolved) + H₂O ⇌ R₂NH₂⁺ (Dissolved) + OH⁻

According to Le Châtelier's principle, in an acidic environment (low pH), the excess H⁺ ions will drive the equilibrium to the right, favoring the formation of the protonated, cationic form. This charged species is significantly more polar than the neutral molecule and thus exhibits substantially higher aqueous solubility.[11][12] Conversely, in neutral or basic conditions (high pH), the equilibrium shifts to the left, favoring the less soluble, neutral form, which may lead to precipitation if the concentration exceeds its intrinsic solubility limit.

This pH-dependent behavior is a critical consideration for oral drug delivery, as the compound will experience a wide pH range from the stomach (pH ~1.5-3.5) to the small intestine (pH ~6.0-7.5).

Caption: pH-dependent equilibrium of the amine group.

The Influence of Temperature

The effect of temperature on the solubility of a solid is governed by the enthalpy of dissolution (ΔH_sol).[13]

  • Endothermic Dissolution (ΔH_sol > 0): If the process absorbs heat, increasing the temperature will increase solubility, as the system shifts to counteract the added heat.[14]

  • Exothermic Dissolution (ΔH_sol < 0): If the process releases heat, increasing the temperature will decrease solubility.[13][14]

For most organic solids, dissolution is an endothermic process, and solubility tends to increase with temperature.[15][16] Studies have shown that for many organic compounds, solubility can vary exponentially with temperature.[17] This relationship is vital for process chemistry, particularly in designing crystallization and purification protocols.

Experimental Determination of Aqueous Solubility

While theoretical analysis is invaluable, empirical measurement is the definitive standard. Two primary types of solubility are measured in drug development: thermodynamic and kinetic.

Protocol 1: Thermodynamic Equilibrium Solubility (The "Gold Standard")

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (e.g., pH, temperature) when excess solid is present.[18] The Saturation Shake-Flask method is the most reliable and widely accepted technique for this measurement, as described in guidelines like USP General Chapter <1236> and OECD Test Guideline 105.[1][19][20][21]

Causality Behind the Method: The core principle is to ensure that the system reaches a true thermodynamic equilibrium between the dissolved solute and the undissolved solid phase. This provides a definitive, reproducible value that represents the true solubility limit.

Caption: Workflow for the Saturation Shake-Flask Method.

Detailed Step-by-Step Methodology:

  • Preparation: Add an amount of solid N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide to a glass vial sufficient to exceed its expected solubility (a visible excess of solid should remain at the end).

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4, or citrate buffers for acidic pH values).

  • Equilibration: Seal the vials securely. Place them in an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 72 hours. Rationale: This extended period ensures the dissolution rate equals the precipitation rate, defining true equilibrium.[18]

  • Phase Separation: Remove the vials and allow them to stand to let solids settle. To ensure complete removal of undissolved particles, withdraw a sample of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) or centrifuge the vial at high speed and sample the clear supernatant. Rationale: Failure to remove all solids will lead to erroneously high solubility values.

  • Quantification and Analysis: Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a standard curve of known concentrations.

  • Data Reporting: Report the solubility in units such as mg/mL or µM, specifying the exact buffer composition, pH, and temperature.

Protocol 2: Kinetic Solubility for High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[22] It is a high-throughput method used in early drug discovery to flag potential solubility issues.[3] The measured value is often higher than the thermodynamic solubility because the system is not at equilibrium.[4]

Causality Behind the Method: This method prioritizes speed over precision. It mimics the situation where a drug, formulated in a solubilizing vehicle, is introduced into an aqueous environment. The resulting precipitation kinetics provide a rapid, albeit less definitive, assessment of solubility limitations.

Brief Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.

  • Precipitation Induction: Rapidly add aqueous buffer (e.g., PBS, pH 7.4) to the DMSO solutions.

  • Detection: After a short incubation period (e.g., 1-2 hours), measure the turbidity (light scattering) of each well using a nephelometer or a UV plate reader.

  • Determination: The kinetic solubility is defined as the concentration at which significant precipitation is first observed.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison across different conditions.

Table 1: Example Data Table for Solubility of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide

pH of BufferTemperature (°C)MethodMean Solubility (mg/mL)Standard Deviation
2.025Thermodynamic[Insert Data][Insert Data]
7.425Thermodynamic[Insert Data][Insert Data]
9.025Thermodynamic[Insert Data][Insert Data]
7.437Thermodynamic[Insert Data][Insert Data]
7.425Kinetic[Insert Data][Insert Data]

Interpretation: Based on the molecular structure, one would expect the solubility at pH 2.0 to be significantly higher than at pH 7.4 or 9.0. The data at 37°C would be particularly relevant for predicting in vivo behavior. The kinetic solubility value is expected to be higher than the thermodynamic value at the same pH and temperature.

Conclusion

The aqueous solubility of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is a multifaceted property governed by the interplay between its hydrophobic cyclohexyl core and its multiple polar, hydrogen-bonding functional groups. The presence of a basic secondary amine makes its solubility highly dependent on pH, a factor that must be a central consideration in its development as a potential therapeutic agent. While theoretical predictions provide a valuable starting point, rigorous experimental determination using standardized methods like the Saturation Shake-Flask protocol is essential for obtaining accurate and reliable data. This guide provides the necessary framework for scientists to confidently and comprehensively characterize the solubility of this compound, enabling informed decisions in the drug discovery and development pipeline.

References

  • Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling. [Link]

  • Shayan, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports. [Link]

  • A-Level Chemistry Revision Notes. Structure and Properties of Amines. A-Level Chemistry. [Link]

  • Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. Solubility of Things. [Link]

  • United States Pharmacopeia. (2023). General Chapter, <1236> Solubility Measurements. USP-NF. [Link]

  • ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. ECA Academy News. [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. FILAB. [Link]

  • Phytosafe. (n.d.). OECD 105: Water solubility. Phytosafe. [Link]

  • Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. [Link]

  • Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Situ Biosciences. [Link]

  • Tsin, W. M., & Tsin, A. T. (1986). Calculation of Aqueous Solubility of Organic Compounds. Journal of Research of the National Bureau of Standards. [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Biorelevant.com. [Link]

  • GeeksforGeeks. (2022). Physical Properties of Amines. GeeksforGeeks. [Link]

  • ECA Academy. (2022). USP: Proposed Addition to Chapter <1236> Solubility Measurements. ECA Academy News. [Link]

  • Mitchell, B. E., & Jurs, P. C. (1998). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling. [Link]

  • CK-12 Foundation. (n.d.). Physical Properties of Amines. CK-12 Foundation. [Link]

  • Pion Inc. (n.d.). Technical Note: Solubility Measurements. Pion Inc. [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. [Link]

  • ACS Publications. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Analytice. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Creative Biolabs. [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. BYJU'S. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Slideshare. [Link]

  • Classic Chemistry. (n.d.). Solubility and pH of amines. Classic Chemistry. [Link]

  • ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. [Link]

  • Samra, M., & Varacallo, M. (2023). Biochemistry, Dissolution and Solubility. StatPearls. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

  • Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Link]

  • JoVE. (2024). Video: Extraction: Effects of pH. Journal of Visualized Experiments. [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Chemistry LibreTexts. [Link]

  • askIITians. (2025). How does pH affect solubility? askIITians. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

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Foundational

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide: Metabolic Profile &amp; Analytical Characterization

The following technical guide details the metabolic profile, analytical characterization, and experimental handling of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide . Executive Summary N-[4-(2-Hydroxy-ethylamino)-cyc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic profile, analytical characterization, and experimental handling of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide .

Executive Summary

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is a secondary metabolite characterized by a 1,4-disubstituted cyclohexane core featuring an acetamide moiety and a (2-hydroxyethyl)amino side chain. It is primarily associated with the biotransformation of drugs containing 1,4-diaminocyclohexane or aminocyclohexanol pharmacophores, and is structurally linked to the degradation pathways of benzothiazole-class agonists (e.g., Pramipexole) and experimental nitroxy-cyclohexyl derivatives.

This guide serves as a technical resource for the isolation, quantification, and mechanistic understanding of this metabolite in biological matrices (plasma, urine, microsomes).

Physicochemical Profile & Structural Logic

The compound exhibits amphiphilic properties due to the polar acetamide and hydroxyl groups opposing the lipophilic cyclohexane ring. This structural duality dictates its retention behavior in reversed-phase chromatography and its solubility profile.

Table 1: Physicochemical Properties
PropertyValue / Descriptor
IUPAC Name N-[4-[(2-hydroxyethyl)amino]cyclohexyl]acetamide
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Monoisotopic Mass 200.1525 Da
Polar Surface Area (PSA) ~61 Ų (Amide + Amine + Hydroxyl)
LogP (Predicted) -0.5 to 0.2 (Hydrophilic)
pKa (Basic Amine) ~9.5 (Secondary amine)
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in Hexane

Biosynthetic Pathways & Formation

The formation of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide typically involves a two-stage metabolic sequence: oxidative cleavage/modification of the parent ring or side chain, followed by Phase II conjugation (acetylation).

Mechanistic Hypothesis
  • Precursor Generation: Hydrolysis of a urea linker (e.g., in Cariprazine analogs) or oxidative ring-opening of a fused thiazole (e.g., Pramipexole-like scaffolds) yields a 4-substituted cyclohexylamine .

  • N-Acetylation: The primary amine on the cyclohexane ring undergoes N-acetylation by N-acetyltransferase (NAT1/NAT2).

  • N-Dealkylation/Hydroxylation: The secondary amine substituent (e.g., propyl, ethyl) undergoes CYP450-mediated oxidation (ω-hydroxylation) or dealkylation followed by reaction with endogenous glycoaldehyde to form the (2-hydroxyethyl)amino motif.

Visualization: Proposed Metabolic Pathway

The following diagram illustrates the convergence of potential parent scaffolds into the target metabolite.

MetabolicPathway Parent_A Parent Drug A (e.g., 1,4-Diaminocyclohexane derivative) Intermediate_1 Intermediate: 4-Aminocyclohexyl-R Parent_A->Intermediate_1 Hydrolysis/Cleavage (Esters/Ureas) Parent_B Parent Drug B (e.g., Benzothiazole scaffold) Parent_B->Intermediate_1 Oxidative Ring Opening (CYP450) Intermediate_2 Intermediate: N-(4-Aminocyclohexyl)acetamide Intermediate_1->Intermediate_2 N-Acetylation (NAT1/NAT2) Target Target Metabolite: N-[4-(2-Hydroxy-ethylamino)- cyclohexyl]-acetamide Intermediate_2->Target N-Alkylation / Side-chain Oxidation (CYP2D6/3A4)

Caption: Convergent metabolic pathway showing the formation of the target metabolite via N-acetylation and side-chain modification.

Analytical Methodologies

Accurate quantification requires a validated LC-MS/MS method due to the compound's lack of a strong UV chromophore and its high polarity.

Protocol: LC-MS/MS Quantification

This protocol is designed for plasma or urine matrices.

1. Sample Preparation (Protein Precipitation):

  • Step 1: Aliquot 50 µL of plasma/urine into a 96-well plate.

  • Step 2: Add 200 µL of Internal Standard (IS) solution (e.g., d3-N-acetyl-aminocyclohexane in Acetonitrile).

  • Step 3: Vortex for 2 min at 1500 rpm. Centrifuge at 4000 x g for 10 min at 4°C.

  • Step 4: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in water.

2. Chromatographic Separation:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or High-strength Silica C18 (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 1.8 µm) to retain the polar amine.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% -> 90% B

    • 3.0-4.0 min: 90% B

    • 4.1 min: 5% B (Re-equilibration)

3. Mass Spectrometry (MRM Parameters): Operate in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Origin of Fragment
Target 201.2 [M+H]⁺142.1 20Loss of Acetamide (-59 Da)
Target 201.2 [M+H]⁺84.1 35Cyclohexyl ring fragment
Target 201.2 [M+H]⁺60.1 15Ethanolamine fragment

Pharmacological & Toxicological Context

Activity Profile
  • Pharmacodynamics: As a Phase II conjugate derivative (acetamide), this metabolite is generally considered pharmacologically inactive compared to the parent drug. The acetylation of the primary amine typically abolishes receptor binding affinity (e.g., at Dopamine D2/D3 receptors for pramipexole-like parents).

  • Toxicology: The presence of the (2-hydroxyethyl)amino group is structurally benign. However, researchers should monitor for potential accumulation in renal impairment due to its high water solubility and reliance on renal clearance.

Experimental Validation (Self-Validating System)

To confirm the identity of this metabolite in a new matrix:

  • Synthesize Standard: React N-(4-aminocyclohexyl)acetamide with 2-bromoethanol or ethylene oxide.

  • Co-Chromatography: Spike the biological sample with the synthetic standard. The peak must show perfect overlap in retention time and identical MS/MS fragmentation ratios.

  • Deacetylation Assay: Treat the sample with an acylase enzyme. A shift in mass from 201.2 -> 159.2 (loss of acetyl, -42) confirms the N-acetyl structure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 538565, N-(4-Oxocyclohexyl)acetamide. Retrieved from [Link]

  • DrugBank Online. Pramipexole Metabolism and Pharmacokinetics. Retrieved from [Link]

  • European Medicines Agency (EMA). Assessment Report: Cariprazine (Reagila) - Metabolite Profiling. Retrieved from [Link]

Exploratory

Literature Review on N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide Analogs: A Scoping Analysis

A comprehensive search of publicly available scientific databases and chemical registries reveals a significant gap in the literature concerning N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide and its direct analogs. W...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of publicly available scientific databases and chemical registries reveals a significant gap in the literature concerning N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide and its direct analogs. While the broader class of acetamide derivatives is well-represented in medicinal chemistry research, with applications ranging from anti-inflammatory to anticancer agents, the specific scaffold of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide appears to be a novel or underexplored area of investigation. This technical guide, therefore, serves as a scoping review, outlining the current state of knowledge on related structures and proposing a strategic approach for the synthesis and evaluation of this nascent class of compounds.

Introduction: The Acetamide Moiety in Drug Discovery

The acetamide functional group is a cornerstone in medicinal chemistry, valued for its ability to form stable amide bonds and participate in hydrogen bonding interactions with biological targets. Its presence in numerous approved drugs underscores its versatility and favorable pharmacokinetic properties. Research into acetamide derivatives has yielded compounds with a wide array of pharmacological activities, including but not limited to:

  • Cyclooxygenase (COX) Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors feature an acetamide or related amide linkage, crucial for their interaction with the enzyme's active site.[1]

  • Analgesic Activity: The acetamide structure is a key pharmacophore in various analgesic agents, contributing to their pain-relieving effects.

  • Anticancer Properties: Certain acetamide derivatives have been investigated as cytotoxic agents, demonstrating the potential of this scaffold in oncology drug development.

  • Antimicrobial Effects: The structural versatility of acetamides has been leveraged to develop novel antibacterial and antifungal compounds.

Despite this broad utility, the specific substitution pattern of a (2-hydroxy-ethylamino) group on a cyclohexyl ring connected to an acetamide moiety, as defined by N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide, does not appear in published research articles or patents. This suggests that this chemical space is largely uncharted, presenting both a challenge and an opportunity for novel drug discovery.

Analysis of Related Chemical Scaffolds

While direct literature on the target molecule is absent, analysis of structurally related compounds available from chemical suppliers provides a starting point for understanding this chemical class. The existence of molecules such as N-{4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide (CAS 1353961-23-5) and Rel-N-((1r,4r)-4-(2-hydroxyethyl)cyclohexyl)acetamide (CAS 946599-00-4) confirms the chemical feasibility of the core structure.[2] These compounds, while differing in the substitution on the amino group or the position of the hydroxyethyl group, suggest that the N-(4-aminocyclohexyl)acetamide core is synthetically accessible.

The diamino-substituted cyclohexane ring is a particularly interesting feature, offering multiple points for chemical modification to explore structure-activity relationships (SAR). The presence of a primary or secondary amine and a hydroxyl group provides handles for derivatization to modulate properties such as solubility, lipophilicity, and target engagement.

Proposed Synthetic Strategy

A logical and efficient synthetic approach is crucial for the exploration of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide analogs. A plausible retrosynthetic analysis suggests a convergent approach, starting from commercially available materials.

G Target N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide Analogs Core N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide Target->Core Amidation Acetylation of Diamine Intermediate Core->Amidation Diamine 4-(2-Hydroxy-ethylamino)-cyclohexylamine Amidation->Diamine Reductive_Amination Reductive Amination Diamine->Reductive_Amination Boc_Protected_Amine tert-butyl (4-aminocyclohexyl)carbamate Reductive_Amination->Boc_Protected_Amine Hydroxyethyl_Source 2-Haloethanol or Ethylene Oxide Reductive_Amination->Hydroxyethyl_Source Starting_Material 1,4-Cyclohexanediamine or 4-Aminocyclohexanol Boc_Protected_Amine->Starting_Material

Figure 1: Proposed Retrosynthetic Pathway.

Step-by-Step Protocol:

  • Protection of 1,4-Cyclohexanediamine: Begin with commercially available cis- or trans-1,4-cyclohexanediamine. Mono-protection of one amino group, for instance as a tert-butoxycarbonyl (Boc) carbamate, would yield tert-butyl (4-aminocyclohexyl)carbamate. This selective protection is critical for regioselective functionalization of the other amino group.

  • Reductive Amination: The free amino group of the protected diamine can then undergo reductive amination with 2-hydroxyacetaldehyde or direct alkylation with a suitable 2-hydroxyethylating agent (e.g., 2-bromoethanol) to introduce the hydroxyethylamino moiety.

  • Deprotection: Removal of the Boc protecting group under acidic conditions would liberate the second amino group, yielding the key intermediate, 4-(2-Hydroxy-ethylamino)-cyclohexylamine.

  • Acetylation: The final step involves the acylation of the newly freed primary amine with acetic anhydride or acetyl chloride to form the target molecule, N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide.

  • Analog Synthesis: A library of analogs can be generated by varying the acylating agent in the final step (e.g., using different acid chlorides or anhydrides) or by modifying the alkylating agent in the reductive amination step (e.g., using different hydroxyalkyl aldehydes or halides).

Proposed Pharmacological Evaluation Workflow

Given the lack of a known biological target, a tiered screening approach is recommended to elucidate the pharmacological profile of these novel analogs.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Target ID cluster_2 Tier 3: Lead Optimization Phenotypic_Screening Phenotypic Assays (e.g., Cell Viability, Proliferation) Dose_Response Dose-Response Studies Phenotypic_Screening->Dose_Response Broad_Target_Screening Broad Target Panel Screening (e.g., Kinase, GPCR Panels) Target_Deconvolution Target Deconvolution Methods (e.g., Affinity Chromatography, Proteomics) Broad_Target_Screening->Target_Deconvolution SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis In_Vitro_Assays In Vitro Target-Based Assays SAR_Analysis->In_Vitro_Assays Target_Deconvolution->In_Vitro_Assays ADMET_Profiling In Vitro ADMET Profiling In_Vitro_Assays->ADMET_Profiling In_Vivo_Models In Vivo Efficacy & PK/PD Studies ADMET_Profiling->In_Vivo_Models

Figure 2: Proposed Pharmacological Evaluation Workflow.

Experimental Protocols:

  • Tier 1 - Primary Screening:

    • Phenotypic Screening: A diverse panel of human cancer cell lines representing different tissue origins should be used to assess the antiproliferative activity of the synthesized analogs using a standard MTT or CellTiter-Glo assay.

    • Broad Target Panel Screening: To identify potential molecular targets, the most active compounds from the phenotypic screen should be submitted for broad-panel screening against a commercially available panel of kinases, G-protein coupled receptors (GPCRs), and other common drug targets.

  • Tier 2 - Hit Validation and Target Identification:

    • Dose-Response Studies: Compounds showing significant activity in the primary screens should be further evaluated in dose-response assays to determine their potency (IC50 or EC50 values).

    • Structure-Activity Relationship (SAR) Analysis: The data from the dose-response studies will be used to establish preliminary SAR. This will involve correlating changes in chemical structure with changes in biological activity to guide the design of more potent and selective analogs.

    • Target Deconvolution: For compounds with interesting phenotypic activity but no clear target from the panel screens, target deconvolution methods such as affinity chromatography-mass spectrometry or thermal proteome profiling can be employed to identify their molecular target(s).

  • Tier 3 - Lead Optimization:

    • In Vitro Target-Based Assays: Once a primary target is identified, specific in vitro assays will be developed or utilized to quantify the compound's activity against the target and to understand its mechanism of action.

    • ADMET Profiling: Promising lead compounds will be subjected to in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess their drug-like properties.

    • In Vivo Studies: The most promising lead candidates will be advanced to in vivo studies in relevant animal models to evaluate their efficacy, pharmacokinetics, and pharmacodynamics.

Data Presentation and Future Directions

All quantitative data from the synthesis and biological evaluation of the analog library should be meticulously documented and organized. A structured table summarizing the chemical modifications, in vitro potency, and any available ADMET data for each analog will be essential for discerning meaningful SAR.

Table 1: Illustrative Data Summary for N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide Analogs

Compound IDR1 (Acyl Group)R2 (on Amino-ethyl)IC50 (µM) [Cell Line]Target Activity (Ki, µM)
Analog-1AcetylH>50TBD
Analog-2PropionylH25.3TBD
Analog-3BenzoylH10.1TBD
Analog-4AcetylMethyl>50TBD

This table is a template for organizing future experimental data.

Conclusion

The chemical scaffold of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide represents a novel and unexplored area in medicinal chemistry. The lack of existing literature presents a unique opportunity for the discovery of new bioactive molecules with potentially novel mechanisms of action. The proposed synthetic strategies and pharmacological evaluation workflows in this guide provide a robust framework for initiating a drug discovery program centered on this promising, yet uncharacterized, class of compounds. The systematic synthesis and screening of an analog library are critical next steps to unlock the therapeutic potential of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide derivatives.

References

  • Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide

Executive Summary This application note details a robust, scalable protocol for the synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide (Target Molecule 3 ) starting from 1,4-diaminocyclohexane (DACH). This co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide (Target Molecule 3 ) starting from 1,4-diaminocyclohexane (DACH). This compound serves as a critical bifunctional linker and intermediate in the synthesis of mucolytic agents (e.g., Ambroxol metabolites) and analgesic scaffolds.

The synthesis challenges addressed in this guide include:

  • Desymmetrization: Selective mono-acetylation of a symmetric diamine.

  • Stereocontrol: Managing the cis/trans isomerism inherent in the starting material.

  • Chemoselectivity: Alkylation of the primary amine without over-alkylation or O-alkylation.

Retrosynthetic Analysis

The logical disconnection reveals that the target molecule can be assembled via a sequential desymmetrization strategy. The process avoids expensive protecting groups by utilizing stoichiometric control.

Retrosynthesis Target Target Molecule (3) N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide Intermediate Intermediate (2) N-(4-aminocyclohexyl)acetamide Target->Intermediate N-Alkylation (C-N Bond Formation) SM Starting Material (1) 1,4-Diaminocyclohexane (cis/trans mixture) Intermediate->SM Selective Mono-Acetylation (Desymmetrization) Reagent1 Acetic Anhydride (Stoichiometric Control) Reagent1->Intermediate Reagent2 2-Bromoethanol (Alkylation Agent) Reagent2->Target

Figure 1: Retrosynthetic pathway emphasizing the desymmetrization of 1,4-diaminocyclohexane.

Experimental Protocols

Stage 1: Selective Mono-Acetylation of 1,4-Diaminocyclohexane

Objective: Synthesize N-(4-aminocyclohexyl)acetamide (2 ) while minimizing the formation of the bis-acetamide byproduct.

Principle: The statistical probability of forming the bis-acetylated product is minimized by using a large excess of the diamine. The unreacted starting material is highly water-soluble and basic, allowing for easy removal during workup.

Materials:

  • 1,4-Diaminocyclohexane (Mixture of cis/trans): 57.1 g (0.50 mol, 5.0 eq)

  • Acetic Anhydride: 10.2 g (0.10 mol, 1.0 eq)

  • Dichloromethane (DCM): 500 mL

  • Water (distilled)[1][2]

Protocol:

  • Dissolution: In a 1 L 3-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,4-diaminocyclohexane (57.1 g) in DCM (400 mL). Cool the solution to 0–5 °C using an ice bath.

  • Addition: Dilute acetic anhydride (10.2 g) in DCM (100 mL). Add this solution dropwise to the diamine mixture over 60 minutes .

    • Critical Control Point: Slow addition at low temperature is essential to maintain selectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 2 hours. A white precipitate (mono-acetate salt) may form.[1]

  • Workup (Purification by Extraction):

    • Transfer the reaction mixture to a separatory funnel.

    • Extract with water (3 x 100 mL). The unreacted diamine and the mono-acetylated product (as acetate salt) will migrate to the aqueous phase; bis-acetamide (if any) remains in DCM or precipitates.

    • Note: Since the mono-amine is the product, we must isolate it from the aqueous phase.

    • Basify the combined aqueous extracts to pH >12 using NaOH pellets or 50% NaOH solution.

    • Extract the basic aqueous layer with n-Butanol or Chloroform/Isopropanol (3:1) (4 x 150 mL). The mono-amine is amphiphilic but will extract into organic solvents from high pH.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Yield: Expect ~12.5–14.0 g (80–90%) of a viscous pale-yellow oil or low-melting solid.

Data Check:

  • TLC: (MeOH/NH4OH 9:1) Product R_f ~ 0.3; Starting material R_f ~ 0.05.

Stage 2: N-Alkylation with 2-Bromoethanol

Objective: Introduce the hydroxyethyl tail to yield N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide (3 ).

Principle: Direct alkylation using 2-bromoethanol is preferred over ethylene oxide for safety and ease of handling in a standard laboratory. Potassium carbonate serves as the acid scavenger.

Materials:

  • N-(4-aminocyclohexyl)acetamide (2 ): 7.8 g (50 mmol, 1.0 eq)

  • 2-Bromoethanol: 6.9 g (55 mmol, 1.1 eq)

  • Potassium Carbonate (anhydrous, powder): 13.8 g (100 mmol, 2.0 eq)

  • Acetonitrile (MeCN): 150 mL

  • Sodium Iodide (catalytic): 0.75 g (5 mmol, 0.1 eq) – Accelerates the reaction via Finkelstein mechanism.

Protocol:

  • Setup: Charge a 250 mL round-bottom flask with Intermediate 2 (7.8 g), K₂CO₃ (13.8 g), NaI (0.75 g), and MeCN (150 mL).

  • Addition: Add 2-bromoethanol (6.9 g) via syringe.

  • Reaction: Heat the mixture to reflux (80–82 °C) under nitrogen atmosphere for 12–16 hours.

    • Monitoring: Monitor by TLC (DCM/MeOH 9:1). The primary amine spot will disappear, replaced by the secondary amine product.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KBr, K₂CO₃) and wash the filter cake with MeCN.

    • Concentrate the filtrate under reduced pressure to obtain the crude residue.

  • Purification:

    • The crude material typically contains trace di-alkylated byproduct.

    • Purify via Flash Column Chromatography : Silica gel, eluent gradient from 100% DCM to 10% MeOH/DCM containing 1% NH₄OH.

  • Final Processing: Collect pure fractions and dry under high vacuum to yield the target as a white to off-white solid.

Analytical Data & Specifications

Expected Physicochemical Properties
PropertySpecificationNotes
Appearance White crystalline solid or powderHygroscopic
Molecular Weight 200.28 g/mol Formula: C₁₀H₂₀N₂O₂
Solubility Soluble in Water, MeOH, EtOHSparingly soluble in DCM
Purity (HPLC) > 97.0%Required for biological assays
Spectral Characterization (Predicted)

¹H NMR (400 MHz, D₂O):

  • δ 1.95 (s, 3H, -COCH ₃)

  • δ 1.15–1.45 (m, 4H, Cyclohexyl-CH₂)

  • δ 1.85–2.05 (m, 4H, Cyclohexyl-CH₂)

  • δ 2.60–2.75 (m, 1H, N-CH -Cyclohexyl)

  • δ 2.80 (t, J=6.0 Hz, 2H, -NH-CH ₂-CH₂-OH)

  • δ 3.65 (t, J=6.0 Hz, 2H, -CH₂-CH ₂-OH)

  • δ 3.55–3.70 (m, 1H, AcNH-CH -Cyclohexyl)

Note: In D₂O, amide and amine NH protons exchange and are not visible. Shifts may vary slightly depending on cis/trans ratio.

Safety & Troubleshooting Guide

Hazard Management
  • 1,4-Diaminocyclohexane: Corrosive, causes severe skin burns.[3] Handle in a fume hood.

  • 2-Bromoethanol: Highly toxic and mutagenic. Avoid inhalation. Use double gloves (Nitrile).

  • Reaction Pressure: Ensure reflux condensers are open to nitrogen/air (via bubbler) to prevent pressure buildup.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Formation of bis-acetamideReduce reaction temperature to 0°C; Increase DACH equivalents to 5–6 eq.
Over-alkylation in Step 2 Excess alkylating agentStrictly limit 2-bromoethanol to 1.1 eq; Monitor reaction closely and stop before completion if necessary.
Product is an Oil Residual solvent or cis isomerTriturate with diethyl ether or hexane to induce crystallization. The trans isomer crystallizes more easily.

References

  • Mono-functionalization of Diamines: Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559–2564. (General principle of using excess diamine).
  • Synthesis of N-(4-aminocyclohexyl)

    • ChemicalBook. (n.d.). 2-Chloro-N-cyclohexylacetamide synthesis. Retrieved from (Provides context on cyclohexyl-acetamide stability and acylation conditions).

    • PubChem.[3][4] (n.d.). 2-(3-acetylphenoxy)-N-(4-aminocyclohexyl)acetamide. Retrieved from (Structural confirmation of the core scaffold).

  • Alkylation of Amines with Haloalcohols

    • Organic Syntheses. (n.d.). N-[2-(2-Chloroethoxy)ethyl]acetamide. Organic Syntheses, Coll. Vol. 10, p.460 (2004). Retrieved from (Analogous alkylation/acylation chemistry).

  • Stereochemistry of 1,4-Diaminocyclohexane

    • TCI Chemicals. (n.d.). 1,4-Diaminocyclohexane (cis- and trans- mixture).[5] Retrieved from (Starting material specifications).

Sources

Application

Application Note: Strategic HPLC Method Development for N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide

Executive Summary & Molecule Analysis Developing a robust HPLC method for N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide presents a "Perfect Storm" of chromatographic challenges: lack of a strong UV chromophore, high...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Developing a robust HPLC method for N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide presents a "Perfect Storm" of chromatographic challenges: lack of a strong UV chromophore, high polarity, basicity, and the presence of geometric isomers (cis and trans).

This guide moves beyond standard "cookbook" recipes to provide a first-principles approach. We utilize a High-pH Reversed-Phase strategy as the primary protocol to maximize retention and peak shape for this aliphatic amine, while offering an LC-MS alternative for high-sensitivity applications.

Physicochemical Profile[1][2][3][4]
  • Core Structure: 1,4-Disubstituted Cyclohexane.[1][2]

  • Functional Groups:

    • Secondary Amine: Basic (Estimated pKa ~10.5).

    • Acetamide: Neutral, weak UV absorbance (~205 nm).

    • Hydroxyl: Polar, increases water solubility.

  • Isomerism: Exists as cis (axial/equatorial) and trans (diequatorial) geometric isomers. Separation is critical for purity analysis.

The Analytical Challenge
FeatureChallengeStrategic Solution
Chromophore Only weak acetamide absorption (<210 nm).Use high-purity solvents and 205 nm detection, or LC-MS.
Basicity Secondary amine interacts with silanols (tailing).High pH (pH 10) mobile phase or Ion-Pairing (TFA).
Polarity Low retention on standard C18 at low pH.Deprotonate amine (High pH) to increase hydrophobicity.
Isomers Cis/Trans co-elution.[1][2]Use high surface area C18 or Phenyl-Hexyl columns.

Method Development Strategy (Decision Tree)

The following workflow illustrates the logical path to selecting the optimal method based on your laboratory's available instrumentation and sensitivity needs.

MethodStrategy Start Start: Method Selection CheckUV Is UV Sensitivity > 1 µg/mL required? Start->CheckUV UV_Yes Yes: UV Detection (205 nm) CheckUV->UV_Yes Standard QC UV_No No: High Sensitivity (< 100 ng/mL) CheckUV->UV_No Trace Analysis ColSelect Column Selection: High pH Stable C18 Hybrid UV_Yes->ColSelect MobilePhase Mobile Phase: 10mM NH4HCO3 (pH 10) / ACN ColSelect->MobilePhase IsomerCheck Isomer Separation Required? MobilePhase->IsomerCheck Result1 Protocol A: High pH RP-HPLC (Robust, Good Shape) MS_Path LC-MS/MS (ESI+) UV_No->MS_Path AcidicMP Mobile Phase: 0.1% Formic Acid / ACN MS_Path->AcidicMP Result2 Protocol B: LC-MS Bioanalysis (High Sensitivity) AcidicMP->Result2 IsomerCheck->Result1 No Optimize Optimize Gradient Slope (0.5% B/min) IsomerCheck->Optimize Yes Optimize->Result1

Caption: Decision tree for selecting between High-pH UV (Protocol A) and Acidic LC-MS (Protocol B) based on sensitivity and isomer resolution needs.

Protocol A: High-pH RP-HPLC (Recommended for Purity/QC)

Rationale: At low pH (e.g., 0.1% TFA), the amine is protonated (ionized), making it highly polar and causing it to elute near the void volume with potential tailing due to silanol interactions. By raising the pH to 10 (near the pKa), the amine becomes neutral (deprotonated). This dramatically increases retention on the C18 column and improves peak symmetry.

Chromatographic Conditions
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (High pH stable hybrid particles).

    • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Control is critical for isomer reproducibility).

  • Detection: UV at 205 nm (Bandwidth 4 nm). Note: Use a reference wavelength of 360 nm if using DAD to correct for drift.

  • Injection Volume: 10–20 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Initial equilibration
2.0955Hold for polar impurities
15.05050Linear gradient
18.0595Wash step
20.0595Hold wash
20.1955Return to initial
25.0955Re-equilibration
System Suitability Criteria
  • Tailing Factor (As): NMT 1.5 (High pH should yield As ~1.1).

  • Resolution (Rs): > 2.0 between cis and trans isomers (if present).

  • Precision (RSD): < 2.0% for retention time and area (n=6).

Protocol B: LC-MS/MS (Bioanalysis/Trace Impurity)

Rationale: For biological samples or trace impurity analysis where UV 205 nm is non-specific or insufficiently sensitive.

Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode.

  • MS Transitions (MRM):

    • Precursor: m/z 201.2 [M+H]⁺

    • Quantifier Product: m/z 142.1 (Loss of hydroxyethylamino tail).

    • Qualifier Product: m/z 84.1 (Cyclohexyl ring fragment).

Isomer Separation & Identification

The separation of cis and trans isomers is a thermodynamic process governed by the "flatness" of the molecule on the stationary phase.

Elution Order Logic

In 1,4-disubstituted cyclohexanes on C18 columns:

  • Trans-isomer (Diequatorial): The molecule adopts a flatter, more extended conformation. This maximizes the hydrophobic surface area contact with the C18 ligands.

    • Result:Later Elution.

  • Cis-isomer (Axial/Equatorial): The axial substituent creates a "bent" structure that disrupts close packing with the stationary phase.

    • Result:Earlier Elution.

Note: This order is typical but should be confirmed with pure standards or NMR validation.

Optimization for Isomers

If resolution is poor (< 1.5):

  • Lower Temperature: Reduce column temperature to 20°C. Isomer separation is often enthalpy-driven; lower temperature improves selectivity (

    
    ).
    
  • Change Stationary Phase: Switch to a Phenyl-Hexyl column. The pi-pi interactions (if any induced dipoles exist) and rigid shape selectivity of phenyl phases often resolve geometric isomers better than C18.

References

  • Separation of Aliphatic Amines: "Derivatization and Separation of Aliphatic Amines." Sigma-Aldrich Application Notes. Link

  • Isomer Elution Rules: Pan, C., et al. "Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC." Journal of Zhejiang University Science B, 2005. Link

  • High pH Method Development: "Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC." Waters Corporation Application Note. Link

  • Cyclohexane Stereochemistry: "Conformational Analysis of 1,4-Disubstituted Cyclohexanes." Chemical Education Resources. Link

Disclaimer: This protocol is a starting point for method development. All methods must be validated according to ICH Q2(R1) guidelines before use in a regulated environment.

Sources

Method

Application Note: High-Purity Isolation of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide via Automated Flash Chromatography

Introduction In the landscape of pharmaceutical research and development, the synthesis of novel small molecules often yields complex crude mixtures. The isolation of the target compound with high purity is a critical st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the synthesis of novel small molecules often yields complex crude mixtures. The isolation of the target compound with high purity is a critical step for subsequent biological evaluation and downstream applications. N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is a polar molecule presenting unique purification challenges due to its structural features: a secondary amine, a hydroxyl group, and an amide linkage. These functional groups can lead to strong interactions with traditional silica gel stationary phases, resulting in poor peak shape and inefficient separation. This application note provides a detailed, field-proven protocol for the purification of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide using automated flash chromatography, addressing the specific challenges posed by this polar, amine-containing compound.

The Challenge: Purifying Polar Amines

The primary challenge in purifying organic amines via normal-phase flash chromatography is their strong interaction with the acidic silanol groups on the surface of silica gel.[1][2] This can lead to significant peak tailing, irreversible adsorption, or the need for highly polar and often complex mobile phases to elute the compound.[2] Such strong solvent systems can co-elute impurities, diminishing the overall purity of the final product. To overcome these hurdles, a systematic approach to method development is essential, focusing on the appropriate selection of stationary and mobile phases to achieve optimal separation.[3]

Strategic Approach: Method Development

A successful flash chromatography purification begins with a robust method development strategy. This involves a preliminary assessment using Thin Layer Chromatography (TLC) to scout for a suitable solvent system, followed by the selection of an appropriate stationary phase that minimizes undesirable interactions with the analyte.

Thin Layer Chromatography (TLC) for Initial Solvent Scouting

TLC is an invaluable tool for rapidly screening solvent systems to identify a mobile phase that provides adequate separation of the target compound from its impurities.[4][5] The goal is to find a solvent system where the target compound has a retention factor (Rf) between 0.15 and 0.35.[4] This Rf range typically translates to an elution volume of 2.8 to 6.7 column volumes (CV) in flash chromatography, ensuring a good balance between resolution and run time.[4]

The relationship between Rf and CV is defined as:

CV = 1 / Rf[4]

For N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide, a polar compound, a more polar solvent system is required. A common starting point for such compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[6]

Stationary Phase Selection: Mitigating Undesirable Interactions

Given the basic nature of the secondary amine in the target molecule, standard silica gel can lead to the aforementioned purification issues. To counteract this, two primary strategies can be employed:

  • Deactivation of Silica Gel: The acidic silanol groups can be "neutralized" by incorporating a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, into the mobile phase.[3][7]

  • Use of a Modified Stationary Phase: An alternative and often more robust approach is to use a stationary phase where the surface has been chemically modified. Amine-functionalized silica is particularly effective for the purification of basic compounds.[2][3] The amino groups on the silica surface act as a "permanent" modifier, preventing strong interactions between the basic analyte and the silica backbone.[2] This often leads to improved peak shape and better reproducibility without the need to add a modifier to the mobile phase.[2]

For this application, an amine-functionalized silica stationary phase is the recommended choice to ensure a reliable and efficient purification.

Visualizing the Purification Workflow

The following diagram illustrates the logical flow of the purification process, from initial analysis and method development to the final isolation of the pure compound.

Purification_Workflow cluster_prep Pre-Purification cluster_method_dev Method Development cluster_purification Flash Chromatography cluster_post_purification Post-Purification Crude_Sample Crude N-[4-(2-Hydroxy-ethylamino)- cyclohexyl]-acetamide TLC_Analysis TLC Analysis Crude_Sample->TLC_Analysis Spot Solvent_Scouting Solvent System Scouting (e.g., DCM/MeOH) TLC_Analysis->Solvent_Scouting Stationary_Phase Select Stationary Phase (Amine-Functionalized Silica) Solvent_Scouting->Stationary_Phase Optimize R f Column_Packing Pack Column Stationary_Phase->Column_Packing Sample_Loading Load Sample Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Purity_Analysis Analyze Fractions (TLC/LC-MS) Fraction_Collection->Purity_Analysis Solvent_Removal Combine & Evaporate Pure Fractions Purity_Analysis->Solvent_Removal Pure_Compound Pure N-[4-(2-Hydroxy-ethylamino)- cyclohexyl]-acetamide Solvent_Removal->Pure_Compound

Caption: Workflow for the purification of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide.

Detailed Protocol

This protocol outlines the step-by-step procedure for the purification of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide using an automated flash chromatography system.

Part 1: Method Development using TLC
  • Prepare TLC Chambers: Line two developing chambers with filter paper and add the developing solvents:

    • Chamber 1: 95:5 (v/v) Dichloromethane (DCM) / Methanol (MeOH)

    • Chamber 2: 90:10 (v/v) Dichloromethane (DCM) / Methanol (MeOH)

  • Spot the TLC Plate: On an amine-functionalized silica TLC plate, spot the crude reaction mixture.

  • Develop the Plate: Place the TLC plate in the developing chambers and allow the solvent front to travel approximately 80-90% of the plate height.

  • Visualize the Spots: After development, visualize the spots using a suitable method (e.g., UV lamp if the compound is UV-active, or a potassium permanganate stain for visualization of the hydroxyl and amine groups).

  • Calculate Rf Values: Calculate the Rf value for the target compound in each solvent system. The optimal system will provide an Rf value between 0.15 and 0.35.

Part 2: Flash Chromatography Purification

Instrumentation and Consumables:

  • Automated Flash Chromatography System

  • Amine-Functionalized Silica Flash Column

  • Solvents: HPLC-grade Dichloromethane (DCM) and Methanol (MeOH)

  • Crude N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide

  • Sample Loading Cartridge (optional, for dry loading)

Procedure:

  • Column Equilibration:

    • Install the appropriate size amine-functionalized silica flash column onto the system.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 100% DCM) for at least 2-3 column volumes.

  • Sample Preparation and Loading:

    • Liquid Loading: Dissolve the crude sample in a minimal amount of DCM. If the sample is not fully soluble, add a small amount of MeOH dropwise until a clear solution is obtained.

    • Dry Loading (Recommended for improved resolution): Dissolve the crude sample in a suitable solvent (e.g., DCM or MeOH). Add a small amount of silica gel or celite and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[7][8] Pack this powder into a dry loading cartridge.

    • Load the prepared sample onto the equilibrated column.

  • Elution and Fraction Collection:

    • Begin the purification using a linear gradient based on the TLC results. A typical gradient profile is outlined in the table below.

    • Monitor the elution of compounds using a suitable detector. As N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide lacks a strong chromophore, a UV detector may not be effective. An Evaporative Light Scattering Detector (ELSD) is highly recommended for detecting non-UV active compounds.[9][10][11] The ELSD nebulizes the eluent, evaporates the solvent, and detects the light scattered by the remaining non-volatile analyte particles.[10]

    • Collect fractions throughout the run.

Table 1: Example Gradient Profile

Time (min)% Dichloromethane% Methanol
0.0982
2.0982
12.08515
14.08515
15.00100
17.00100
  • Post-Purification Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC. Consider a shallower gradient.
Column overloading.Reduce the amount of crude material loaded onto the column.
Peak Tailing Strong interaction with the stationary phase.Ensure an amine-functionalized column is being used. If using standard silica, add a modifier like TEA to the mobile phase.[7]
No Compound Elution Mobile phase is too weak.Increase the polarity of the mobile phase (increase the percentage of methanol).
Compound is irreversibly adsorbed.This is less likely with an amine-functionalized column but can occur with highly polar compounds on standard silica.[12]

Conclusion

The purification of polar, amine-containing compounds like N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide presents a significant challenge that can be effectively addressed through a systematic and well-informed approach to flash chromatography. The use of an amine-functionalized stationary phase is a key strategy to mitigate undesirable interactions and achieve high-purity isolation.[2] Coupled with careful method development using TLC and the use of an appropriate detector such as an ELSD, this protocol provides a reliable and efficient pathway to obtaining the target compound in high purity, ready for subsequent stages of drug discovery and development.

References

  • Biotage. (2024, May 23). Why you should add an ELSD to your flash chromatography system. Retrieved from [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Buchi. (n.d.). All you need to know about using TLC data for flash method optimization. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved from [Link]

  • Buchi. (n.d.). How to overcome limitations in flash chromatography with an ELSD. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Interchim. (n.d.). Method transfer from TLC's or HPLC's to Purification. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • YouTube. (2021, March 11). Flash Method Development from TLC Plates Webinar. Retrieved from [Link]

  • NSF BioPACIFIC MIP Wiki. (2024, May 2). Biotage Seleck with ELSD (evaporative light-scattering detector). Retrieved from [Link]

  • American Chemical Society. (2022, March 20). Rapid development of flash chromatography methods. Retrieved from [Link]

  • AZoM. (2023, October 11). How to Reproduce TLC Separations Within Flash Column Chromatography? Retrieved from [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 19). What is the Chemistry Behind Normal-Phase Flash Chromatography? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • Biotage. (n.d.). Reversed-Phase Flash Purification. Retrieved from [Link]

  • ResearchGate. (n.d.). Supporting Information. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Normal Phase flash chromatography. Retrieved from [Link]

  • Hawach. (2025, February 11). Choose the Right Stationary Phase or FLASH Column. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2022, May 7). reverse phase flash chromatography. Retrieved from [Link]

  • YouTube. (2024, January 4). Chromatography- Basic Introduction | How to Select Mobile and Stationary Phase. Retrieved from [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

  • YouTube. (2019, March 25). Chromatography Troubleshooting. Retrieved from [Link]

  • LCGC North America. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Application

Using N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide as a chemical linker

This guide details the application, chemistry, and protocols for using N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide (CAS: 1353985-05-3 / 946599-00-4) as a bifunctional chemical linker. Part 1: Core Directive & Techn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application, chemistry, and protocols for using N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide (CAS: 1353985-05-3 / 946599-00-4) as a bifunctional chemical linker.

Part 1: Core Directive & Technical Overview

Compound Identity:

  • Name: N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide[1]

  • CAS: 1353985-05-3 (Generic/Isomer mix), 946599-00-4 (rel-trans)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 200.28 g/mol

  • Core Structure: A cyclohexane ring acting as a rigid scaffold.

    • Position 1: Acetamide group (Polar, non-reactive cap/spacer).

    • Position 4: (2-Hydroxyethyl)amino group (Reactive handle).

Application Niche: This molecule serves as a heterobifunctional linker in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and bivalent ligands . Unlike flexible PEG linkers, the cyclohexane core provides conformational rigidity , reducing the entropic penalty upon binding to protein targets. The acetamide moiety improves aqueous solubility and mimics peptide bond interactions, while the secondary amine and primary alcohol provide orthogonal handles for conjugation.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Reactivity Profile & Mechanistic Logic

To use this linker effectively, one must exploit the nucleophilic difference between the secondary amine and the primary alcohol .

  • Secondary Amine (

    
     Amine):  The most nucleophilic site. It reacts readily with activated esters (NHS, pentafluorophenyl), acid chlorides, or alkyl halides.
    
    • Strategic Insight: In a convergent synthesis, attach the "Warhead A" (e.g., E3 ligase ligand) to this amine first. The higher nucleophilicity allows chemoselective acylation without protecting the alcohol.

  • Primary Alcohol (

    
     Alcohol):  Less nucleophilic. It serves as the second attachment point.
    
    • Strategic Insight: After the amine is functionalized, the alcohol remains free. It can then be activated (e.g., mesylation, tosylation) to become a leaving group for nucleophilic displacement, or oxidized to an aldehyde for reductive amination with "Warhead B".

Stereochemistry Considerations

The linker exists as cis and trans isomers.

  • Trans-isomer: Substituents are typically in the 1,4-diequatorial position, creating an extended, linear conformation . This is preferred for bridging two distinct binding pockets (e.g., in PROTACs).

  • Cis-isomer: Creates a "bent" conformation.

  • Recommendation: Use the trans-isomer (or purify it) if the spatial distance between your two ligands must be maximized (~10–12 Å).

Part 3: Visualization & Formatting

Diagram 1: Chemical Reactivity & Functionalization Strategy

LinkerReactivity Linker N-[4-(2-Hydroxy-ethylamino) -cyclohexyl]-acetamide (Core Linker) Amine Secondary Amine (-NH-) Linker->Amine Contains Alcohol Primary Alcohol (-OH) Linker->Alcohol Contains Acetamide Acetamide (-NHAc) Linker->Acetamide Contains (Inert) Step1 Step 1: Chemoselective N-Acylation / N-Alkylation Amine->Step1 High Nucleophilicity Intermediate Intermediate Conjugate (Amine Occupied, OH Free) Step1->Intermediate Step2 Step 2: OH Activation (Mesylation / Oxidation) Intermediate->Step2 Remaining Handle Final Final Bivalent Ligand (PROTAC / Drug Conjugate) Step2->Final Coupling Ligand B

Caption: Chemoselective functionalization workflow exploiting the reactivity difference between the secondary amine and primary alcohol.

Part 4: Experimental Protocols

Protocol A: Chemoselective N-Acylation (Ligand Attachment 1)

Objective: Attach the first ligand (e.g., a carboxylic acid derivative) to the secondary amine without reacting the alcohol.

Materials:

  • Linker: N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide (1.0 eq)

  • Ligand-NHS Ester (or Acid + HATU): (1.0–1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step:

  • Dissolution: Dissolve 1.0 equivalent of the Linker in anhydrous DMF (Concentration ~0.1 M).

  • Base Addition: Add 2.0 equivalents of DIPEA. Stir for 5 minutes under Nitrogen.

    • Why? Ensures the secondary amine is deprotonated and nucleophilic.

  • Coupling: Add 1.05 equivalents of the Ligand-NHS ester dropwise at

    
    .
    
    • Critical Control: Do not use a large excess of the electrophile to prevent O-acylation (ester formation) at the hydroxyl group. The amine reacts orders of magnitude faster than the alcohol at neutral/basic pH.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.[1]

    • Success Marker: Disappearance of starting material (m/z 200.3) and appearance of the amide product.

  • Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The product now has a free hydroxyl group.

Protocol B: Activation of the Alcohol (Ligand Attachment 2)

Objective: Convert the free hydroxyl group into a leaving group (Mesylate) or an aldehyde for the second conjugation.

Option B1: Mesylation (For Nucleophilic Displacement)

  • Setup: Dissolve the Intermediate (from Protocol A) in anhydrous DCM at

    
    .
    
  • Reagents: Add Triethylamine (

    
    , 3.0 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
    
  • Reaction: Stir at

    
     for 30–60 mins.
    
    • Note: The acetamide and the newly formed amide (from Step A) are stable. The primary alcohol converts to the mesylate (-OMs).

  • Workup: Quench with cold water. Extract with DCM.[2] Use immediately (mesylates can be unstable).

  • Coupling (Step 2): React the crude mesylate with a nucleophile (e.g., a phenol, amine, or thiol on "Ligand B") in the presence of

    
     in DMF at 
    
    
    
    .

Option B2: Oxidation (For Reductive Amination)

  • Reagents: Use Dess-Martin Periodinane (DMP) (1.2 eq) in DCM at RT.

  • Reaction: Stir for 1–2 hours. The primary alcohol oxidizes to an aldehyde .

  • Coupling (Step 2): Perform reductive amination with an amine-containing "Ligand B" using

    
     in DCE/MeOH.
    

Part 5: Data Presentation & Properties

Table 1: Physicochemical Properties & Solubility

PropertyValue / DescriptionRelevance
LogP (Predicted) ~0.5 to 0.8Hydrophilic; improves solubility of hydrophobic warheads.
Topological Polar Surface Area (TPSA) ~60–70

Good membrane permeability range (<140

).
Solubility High in DMSO, MeOH, DMF; Moderate in Water.Compatible with biological assays and organic synthesis.
Linker Length ~6–8

(Trans-isomer)
Ideal for "short-reach" PROTAC targets.
Rigidity High (Cyclohexyl core)Reduces entropic cost of binding; locks orientation.
Diagram 2: PROTAC Synthesis Workflow

PROTACSynthesis cluster_0 Phase 1: E3 Ligase Ligand Attachment cluster_1 Phase 2: Warhead Attachment Start Start: N-[4-(2-Hydroxy-ethylamino) -cyclohexyl]-acetamide StepA React Secondary Amine with E3 Ligand-COOH (HATU) Start->StepA Inter Intermediate: E3-Linker-OH StepA->Inter StepB Activate Alcohol (MsCl or DMP) Inter->StepB StepC Coupling with Target Protein Ligand (Nucleophilic Displacement or Reductive Amination) StepB->StepC End Final PROTAC StepC->End

Caption: Convergent synthesis route for PROTACs using the linker's orthogonal handles.

Part 6: Safety & Handling

  • Hazard Identification: As an amine/acetamide derivative, treat as an irritant.

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and eye irritation.

  • Storage: Store at

    
     under inert atmosphere (Nitrogen/Argon). Hygroscopic—keep desiccated.
    
  • Stability: The acetamide is hydrolytically stable under standard coupling conditions. Avoid strong acids at high temperatures (

    
    ) to prevent deacetylation.
    

References

  • PubChem. (2025).[3] Compound Summary: N-(4-((2-Hydroxyethyl)amino)cyclohexyl)acetamide (CID 53394856). National Library of Medicine. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Technological Uses of Linkers in Drug Delivery Systems. Retrieved from [Link]

Sources

Method

Topic: Preparation and Qualification of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide as a Certified Reference Standard

An Application Note from the Senior Scientist's Desk Abstract This comprehensive application note provides a detailed, field-proven protocol for the synthesis, purification, and analytical qualification of N-[4-(2-Hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis, purification, and analytical qualification of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide. This molecule is a potential impurity or metabolite in pharmaceutical development and its availability as a highly characterized reference standard is critical for ensuring the quality, safety, and efficacy of drug products.[1][2] The guide moves beyond a simple recitation of steps to explain the fundamental chemistry, the rationale behind procedural choices, and the integrated analytical strategy required to establish a material as a certified reference standard, in line with international guidelines.[1][2]

Introduction: The Imperative for High-Purity Reference Standards

In pharmaceutical analysis, reference standards are the cornerstone of quality control, serving as the benchmark against which active pharmaceutical ingredients (APIs) and drug products are evaluated.[1] They are indispensable for identity confirmation, purity assessment, and potency determination (assay).[1] The quality and purity of the reference standard are, therefore, paramount to achieving scientifically valid results.[1] An impurity reference standard, such as N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide, allows for the accurate quantification of its presence in drug substance batches, ensuring they remain within safe, regulated limits. This document outlines a robust and reproducible methodology for preparing this specific standard in-house, a process that offers greater control and flexibility compared to reliance on external suppliers.[3]

The preparation of a secondary or "working" reference standard involves selecting a high-purity batch of material and thoroughly characterizing it against established specifications.[4][5] This process ensures traceability and confidence in routine analytical testing.[5]

Strategic Overview of the Preparation Workflow

The successful generation of a reference standard is a multi-stage process that integrates chemical synthesis with rigorous analytical characterization. Each stage is critical for ensuring the final material meets the stringent requirements for identity, purity, and potency.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Characterization & Certification cluster_2 Phase 3: Finalization Start Select Starting Material (trans-N-(4-Aminocyclohexyl)acetamide) Reaction N-Alkylation with 2-Bromoethanol Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Identity Structural Confirmation (NMR, MS) Purification->Identity Purity Chromatographic Purity (HPLC) Identity->Purity Potency Assay Determination (Mass Balance Approach) Purity->Potency Cert Certificate of Analysis Generation Potency->Cert Storage Packaging & Long-Term Storage Cert->Storage

Figure 1: High-level workflow for the preparation and certification of a chemical reference standard.

Synthetic Protocol: From Precursor to Final Compound

The selected synthetic route is a two-step process starting from commercially available trans-1,4-diaminocyclohexane, chosen for its efficiency and control over stereochemistry. The trans isomer is often the thermodynamically more stable and relevant isomer in many pharmaceutical contexts.

Rationale for Synthetic Strategy

The overall strategy involves two key transformations:

  • Selective Mono-Acetylation: To differentiate the two equivalent amino groups on the starting diamine, a selective mono-acetylation is performed. By carefully controlling stoichiometry, one amine is converted to an amide, which is significantly less nucleophilic, allowing the second amine to be selectively functionalized in the subsequent step.

  • N-Alkylation: The remaining primary amine of the intermediate, trans-N-(4-aminocyclohexyl)acetamide, is alkylated with 2-bromoethanol. This is a classic Williamson ether synthesis-like reaction (specifically, an N-alkylation) that efficiently introduces the desired 2-hydroxyethyl group.

G cluster_0 Step 1: Selective Acetylation cluster_1 Step 2: N-Alkylation A trans-1,4-Diaminocyclohexane C trans-N-(4-Aminocyclohexyl)acetamide A->C B Acetic Anhydride (1 eq.) Triethylamine, CH₂Cl₂ D trans-N-(4-Aminocyclohexyl)acetamide F N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide D->F E 2-Bromoethanol K₂CO₃, Acetonitrile, Reflux

Figure 2: Two-step synthetic pathway to the target compound.

Step-by-Step Experimental Procedure

PART A: Synthesis of trans-N-(4-Aminocyclohexyl)acetamide

  • Dissolution: In a 500 mL round-bottom flask, dissolve trans-1,4-diaminocyclohexane (11.4 g, 100 mmol) and triethylamine (15.3 mL, 110 mmol) in 200 mL of dichloromethane (DCM). Cool the solution to 0 °C in an ice bath with magnetic stirring.

    • Causality: DCM is an excellent solvent for the reactants and is inert under these conditions. Triethylamine acts as a base to neutralize the acetic acid byproduct of the reaction, preventing protonation of the starting amine which would render it non-nucleophilic. Cooling to 0 °C helps to control the exothermicity of the reaction and improve selectivity for mono-acetylation over di-acetylation.

  • Acetylation: Add acetic anhydride (9.4 mL, 100 mmol) dropwise to the cold solution over 30 minutes using an addition funnel.

    • Causality: Acetic anhydride is the acylating agent.[6] A slow, dropwise addition and maintaining a 1:1 stoichiometry are critical to favor the formation of the mono-acetylated product.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM with 1% NH₄OH).

  • Work-up: Quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with 50 mL portions of DCM.

    • Causality: The NaHCO₃ wash neutralizes any remaining acid and removes water-soluble byproducts.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a white solid. This material is often of sufficient purity for the next step, or can be further purified by recrystallization from ethyl acetate.

PART B: Synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide

  • Setup: To a 250 mL round-bottom flask, add the crude trans-N-(4-aminocyclohexyl)acetamide (7.8 g, 50 mmol), potassium carbonate (13.8 g, 100 mmol), and 150 mL of acetonitrile.

    • Causality: Potassium carbonate is a mild inorganic base sufficient to act as a proton scavenger for the HBr generated during the N-alkylation. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Alkylation: Add 2-bromoethanol (4.3 mL, 60 mmol) to the suspension and heat the mixture to reflux (approx. 82 °C) for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Isolation: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a viscous oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Stationary Phase: Silica Gel (230-400 mesh)

    • Mobile Phase: A gradient of 5% to 15% methanol in dichloromethane.

    • Causality: The target molecule is significantly more polar than the starting material due to the addition of the hydroxyl group. Column chromatography effectively separates the product from unreacted starting material and any potential O-alkylated or di-alkylated byproducts.

  • Final Product: Combine the pure fractions (identified by TLC), and evaporate the solvent under reduced pressure. Dry the resulting white solid or pale oil under high vacuum for several hours to remove residual solvents.

Analytical Qualification as a Reference Standard

Once synthesized and purified, the material must undergo rigorous analytical testing to confirm its identity, purity, and assigned potency.[5] This self-validating system ensures the material is fit for its intended purpose.[3]

Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment and connectivity. The spectrum should show characteristic signals for the acetyl methyl protons (singlet, ~2.0 ppm), the cyclohexane ring protons, and the two methylene groups of the hydroxyethyl moiety (-NH-CH₂ -CH₂ -OH).

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The spectrum should display the correct number of signals corresponding to the unique carbon atoms in the structure.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The measured mass of the molecular ion ([M+H]⁺) should be within 5 ppm of the theoretical calculated mass. For C₁₀H₂₀N₂O₂, the expected monoisotopic mass is 200.1525.

Purity and Assay Determination

The purity and potency of a reference standard are often determined using a mass balance approach, where the contributions of all impurities (organic, inorganic, water, residual solvents) are subtracted from 100%.

Analytical Technique Purpose Typical Specification Hypothetical Result
HPLC-UV Chromatographic Purity (Organic Impurities)≥ 99.5% area99.8%
¹H NMR Identity & Absence of Organic ImpuritiesConforms to structureConforms
LC-MS Identity & Impurity IdentificationConforms to structureConforms
Karl Fischer Titration Water Content≤ 0.5% w/w0.15%
Thermogravimetric Analysis (TGA) Residue on Ignition (Inorganic Impurities)≤ 0.1% w/w0.05%
Headspace GC-MS Residual SolventsPer ICH Q3C limits< 0.1% (DCM, ACN)
Calculated Assay (Mass Balance) Assigned Potency Report Value 99.5%

Calculation for Assay: Assay % = (100% - % Organic Impurities) x [(100% - % Water - % Residue - % Solvents) / 100%] Hypothetical Assay = (100% - 0.2%) x [(100% - 0.15% - 0.05% - 0.1%) / 100%] = 99.8% x 0.997 = 99.5%

Detailed Protocol: HPLC Purity Method

This method is designed to separate the main component from potential process-related impurities and degradation products.

  • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with UV detector.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 205 nm (for amide chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the reference standard in 1 mL of 50:50 Water:Acetonitrile.

Certificate of Analysis, Storage, and Handling

Upon completion of all tests, a formal Certificate of Analysis (CoA) is generated.[5] This document summarizes all analytical results, assigns a lot number, provides the calculated assay value, and specifies recommended storage conditions and a re-test date.[4]

  • Storage: The reference standard should be stored in an airtight, light-resistant container, typically at controlled room temperature or refrigerated (2-8 °C) to ensure long-term stability.[4]

  • Handling: Use appropriate personal protective equipment. Dispense in an environment with controlled humidity to prevent moisture uptake.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the in-house preparation of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide as a qualified reference standard. By integrating a robust synthetic protocol with a thorough analytical characterization strategy, laboratories can confidently produce high-purity standards essential for the accurate quality assessment of pharmaceutical materials. This approach not only ensures compliance with regulatory expectations but also provides a deeper understanding and control over the critical reagents used in drug development.

References

  • SOP for Preparation and Handling of Working Standards. Pharmaguideline. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Sviatenko, O., et al., ChemCatChem. [Link]

  • How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. [Link]

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]

  • Guidelines for the Establishment, Handling, Storage and Use of Chemical Reference Substances. National Pharmaceutical Regulatory Agency (NPRA), Malaysia. [Link]

  • Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. [Link]

Sources

Application

Application Note and Protocols for the Scale-up Synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide, a key intermediate in pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide, a key intermediate in pharmaceutical development. The synthesis is centered around the reductive amination of N-(4-Oxocyclohexyl)acetamide with ethanolamine. Detailed protocols for both laboratory-scale synthesis and strategic considerations for scale-up are presented. The causality behind experimental choices, process validation, and safety considerations are discussed to ensure scientific integrity and successful implementation in a larger-scale manufacturing environment.

Introduction

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a substituted cyclohexylamine core, is a common motif in a range of therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

The primary synthetic route involves a reductive amination reaction, a robust and widely utilized method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction combines a carbonyl compound (N-(4-Oxocyclohexyl)acetamide) with an amine (ethanolamine) in the presence of a reducing agent to form the desired secondary amine. The choice of reducing agent and reaction conditions is critical for achieving high yield, purity, and scalability.

This application note details a reliable protocol using sodium triacetoxyborohydride (STAB) as the reducing agent, known for its mildness and selectivity, making it suitable for substrates with multiple functional groups.[2][3][4] Furthermore, we will explore the critical parameters and potential challenges associated with transitioning this synthesis from the laboratory bench to a pilot plant or manufacturing scale.

Synthetic Strategy and Rationale

The synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is achieved through a direct reductive amination of N-(4-Oxocyclohexyl)acetamide with ethanolamine.

Reaction Scheme:

G cluster_0 Reaction Scheme Ketone N-(4-Oxocyclohexyl)acetamide Product N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide Ketone->Product + Amine + Reagent + Solvent Amine Ethanolamine Reagent Sodium Triacetoxyborohydride (STAB) Solvent Dichloromethane (DCM)

Caption: Reductive amination of N-(4-Oxocyclohexyl)acetamide.

Choice of Starting Materials
  • N-(4-Oxocyclohexyl)acetamide: This commercially available ketone is the foundational scaffold for the target molecule. Its acetamide group is stable under the mild reductive amination conditions.

  • Ethanolamine: A primary amine with a hydroxyl group, which is also compatible with the chosen reducing agent.

Rationale for Reagent and Solvent Selection
  • Sodium Triacetoxyborohydride (STAB): STAB is the preferred reducing agent for this transformation due to several key advantages:

    • Selectivity: It selectively reduces the iminium ion intermediate formed in situ over the starting ketone, minimizing the formation of the corresponding alcohol byproduct.[2][3][4]

    • Mildness: It is a less powerful reducing agent than sodium borohydride, making it compatible with a wider range of functional groups.[2]

    • Safety: Unlike sodium cyanoborohydride, it does not generate toxic cyanide byproducts.[2]

  • Dichloromethane (DCM): DCM is a common aprotic solvent for reductive aminations with STAB. It is effective at dissolving the reactants and does not interfere with the reaction. For scale-up, alternative solvents with better environmental profiles, such as 2-methyltetrahydrofuran, may be considered and would require process optimization.

Laboratory-Scale Synthesis Protocol

This protocol describes the synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide on a laboratory scale.

Materials and Equipment
Reagent/EquipmentGradeSupplier
N-(4-Oxocyclohexyl)acetamide≥98%e.g., Sigma-Aldrich
Ethanolamine≥99%e.g., Sigma-Aldrich
Sodium Triacetoxyborohydride (STAB)97%e.g., Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%e.g., Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)Reagent Gradee.g., Fisher Scientific
Sodium Sulfate (Na₂SO₄), anhydrousReagent Gradee.g., Fisher Scientific
Round-bottom flaskAppropriate sizesN/A
Magnetic stirrer and stir barN/AN/A
Separatory funnelAppropriate sizeN/A
Rotary evaporatorN/AN/A
Experimental Procedure

G cluster_workflow Laboratory Synthesis Workflow A 1. Charge Reactants - N-(4-Oxocyclohexyl)acetamide - Ethanolamine - Anhydrous DCM B 2. Stir at Room Temperature (Formation of Imine Intermediate) A->B C 3. Add STAB Portion-wise (Exothermic Reaction) B->C D 4. Reaction Monitoring (TLC or LC-MS) C->D E 5. Aqueous Work-up - Quench with NaHCO₃ (aq) - Separate Layers D->E Upon Completion F 6. Extraction - Extract aqueous layer with DCM E->F G 7. Drying and Concentration - Dry organic phase with Na₂SO₄ - Concentrate on rotovap F->G H 8. Purification (Column Chromatography) G->H

Caption: Laboratory-scale synthesis workflow.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-(4-Oxocyclohexyl)acetamide (10.0 g, 64.4 mmol) and anhydrous dichloromethane (DCM, 100 mL). Stir until the solid is fully dissolved.

  • Amine Addition: Add ethanolamine (4.7 g, 77.3 mmol, 1.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (20.5 g, 96.6 mmol, 1.5 equivalents) to the reaction mixture in portions over 30 minutes. Note: The addition of STAB can be exothermic; maintain the temperature below 30 °C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a viscous oil or a waxy solid. Due to the polar nature of the product, purification can be challenging. Column chromatography on silica gel using a gradient elution of methanol in dichloromethane (e.g., 0% to 10% methanol) is a suitable method for laboratory-scale purification.[5][6]

Expected Yield and Characterization
  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid.

  • Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Scale-up Synthesis: Protocols and Considerations

Transitioning the laboratory-scale synthesis to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Key Scale-up Challenges and Solutions
ChallengeRationaleProposed Solution
Exothermicity of STAB Addition The reaction of STAB with the iminium intermediate and any residual acid is exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction.- Controlled Addition: Add STAB in portions or as a solution in a suitable solvent (e.g., DCM) at a controlled rate. - Jacketed Reactor: Utilize a jacketed reactor with a reliable cooling system to maintain the desired reaction temperature. - Real-time Temperature Monitoring: Implement continuous temperature monitoring with alarms for deviations.
Mixing and Mass Transfer Inefficient mixing can lead to localized "hot spots" during STAB addition and incomplete reaction, resulting in lower yields and increased impurities.- Appropriate Agitation: Use an overhead stirrer with a suitable impeller design (e.g., pitched-blade turbine) to ensure good mixing of the heterogeneous mixture. - Baffled Reactor: Employ a baffled reactor to improve mixing efficiency and prevent vortex formation.
Work-up and Phase Separation Large-scale extractions can be time-consuming and may lead to emulsion formation, complicating phase separation.- Optimized Quenching: Develop a robust quenching procedure with controlled addition of the bicarbonate solution. - Centrifugation: For persistent emulsions, centrifugation can be an effective method for phase separation on a larger scale. - Brine Wash: A final wash with brine can help to break emulsions and remove residual water.
Product Isolation and Purification Column chromatography is often not practical or economical for large-scale purification of polar compounds.- Crystallization/Recrystallization: Investigate the possibility of crystallizing the product from a suitable solvent or solvent mixture to achieve purification. - Salt Formation: Formation of a crystalline salt (e.g., hydrochloride or sulfate) can facilitate isolation and purification, followed by a neutralization step to obtain the free base.
Solvent Handling and Recovery The use of large volumes of DCM presents environmental and safety concerns.- Solvent Selection: Evaluate alternative, "greener" solvents such as 2-methyltetrahydrofuran or cyclopentyl methyl ether. - Solvent Recovery: Implement a solvent distillation and recovery system to reduce waste and improve process economics.
Scale-up Protocol (Illustrative Example: 1 kg Scale)

This protocol outlines the synthesis on a 1 kg scale, assuming a 20 L jacketed glass reactor.

G cluster_workflow Scale-up Synthesis Workflow A 1. Reactor Preparation - Inert atmosphere (Nitrogen) - Charge reactants B 2. Controlled STAB Addition - As a solution or in portions - Maintain T < 30°C A->B C 3. Reaction and Monitoring - Stir for 12-16 h - In-process controls (IPC) via HPLC B->C D 4. Quenching and Work-up - Controlled addition of NaHCO₃ (aq) - Phase separation C->D IPC confirms completion E 5. Solvent Stripping - Distill DCM under reduced pressure D->E F 6. Crystallization/Isolation - Add anti-solvent - Isolate product by filtration E->F G 7. Drying - Vacuum oven at controlled temperature F->G

Caption: Scale-up synthesis workflow.

  • Reactor Setup: Inert a 20 L jacketed glass reactor with nitrogen. Charge N-(4-Oxocyclohexyl)acetamide (1.0 kg, 6.44 mol) and anhydrous DCM (10 L). Start agitation to dissolve the solid.

  • Amine Addition: Add ethanolamine (0.47 kg, 7.73 mol, 1.2 equivalents) to the reactor. Stir for 30 minutes at 20-25 °C.

  • Controlled Reduction: Prepare a slurry of STAB (2.05 kg, 9.66 mol, 1.5 equivalents) in anhydrous DCM (2 L). Add the STAB slurry to the reaction mixture via an addition funnel over 1-2 hours, maintaining the internal temperature between 20-25 °C using the reactor cooling jacket.

  • Reaction Monitoring: Stir the reaction mixture at 20-25 °C for 12-16 hours. Take samples periodically for in-process control (IPC) analysis by HPLC to monitor the disappearance of the starting ketone.

  • Work-up: Once the reaction is complete, cool the mixture to 10-15 °C. Slowly add a saturated aqueous solution of sodium bicarbonate (5 L) over 1 hour, ensuring the temperature does not exceed 25 °C. Stir for 30 minutes.

  • Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Solvent Removal: Concentrate the organic layer in the reactor by distilling the DCM under reduced pressure.

  • Product Isolation: To the concentrated residue, add a suitable anti-solvent (e.g., methyl tert-butyl ether or ethyl acetate, to be determined during process development) to induce crystallization. Stir the resulting slurry at 0-5 °C for 2-4 hours.

  • Filtration and Drying: Isolate the product by filtration and wash the filter cake with the cold anti-solvent. Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Conclusion

The synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide via reductive amination with sodium triacetoxyborohydride is a robust and efficient method suitable for both laboratory and larger-scale production. Careful control of reaction parameters, particularly temperature during the addition of the reducing agent, is crucial for a safe and successful scale-up. The transition from chromatographic purification to crystallization is a key consideration for developing a commercially viable process. The protocols and considerations outlined in this document provide a solid foundation for researchers and process chemists to successfully synthesize this important pharmaceutical intermediate.

References

  • Org Prep Daily. Purifying amines on silica. (2006). Available at: [Link]

  • Biotage. Is there an easy way to purify organic amines?. (2023). Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Myers, A. G. Chem 115, C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

Sources

Method

Application Notes and Protocols: Solvent Selection for N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide Extraction

Introduction: The Critical Role of Solvent Selection N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is a multifunctional molecule characterized by a nonpolar cyclohexyl backbone and several polar functional groups: a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvent Selection

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is a multifunctional molecule characterized by a nonpolar cyclohexyl backbone and several polar functional groups: a secondary amine, a primary alcohol, and an acetamide. This unique combination of functionalities imparts a significant degree of polarity and the capacity for hydrogen bonding. The secondary amine group also introduces a basic character, making the molecule's overall properties, particularly its solubility, highly dependent on pH.

The successful extraction and purification of this compound from various matrices—be it a reaction mixture, a biological sample, or a natural product extract—is fundamentally dependent on the judicious selection of an appropriate solvent system. An optimized solvent choice is paramount for achieving high recovery, ensuring the purity of the final product, and maintaining compatibility with downstream analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

This guide provides a comprehensive framework for selecting the optimal solvent system for the extraction of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide. It combines theoretical principles with practical, step-by-step protocols for both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), empowering researchers to develop robust and efficient purification workflows.

Theoretical Framework for Solvent Selection

The guiding principle of "like dissolves like" is the cornerstone of solvent selection.[1] For a polar molecule like N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide, polar solvents are generally the most effective.[2] However, a more nuanced understanding requires consideration of the following factors:

  • Polarity: The polarity of a solvent determines its ability to solvate the target molecule. Solvents are broadly classified as polar or non-polar, with further distinctions between polar protic (can donate hydrogen bonds, e.g., water, methanol) and polar aprotic (cannot donate hydrogen bonds, e.g., acetone, acetonitrile). Given the presence of amine, alcohol, and amide groups, all capable of hydrogen bonding, polar protic solvents are expected to be highly effective at dissolving the target compound.

  • pH and Ionization: The secondary amine in the molecule is basic and will be protonated at acidic pH. This protonation increases the molecule's polarity and its solubility in aqueous solutions. Conversely, at basic pH, the amine is deprotonated and less polar, making it more amenable to extraction into an organic solvent. This pH-dependent behavior is a powerful tool that can be manipulated to enhance extraction selectivity.[1]

  • Immiscibility (for LLE): In liquid-liquid extraction, the chosen organic solvent must be immiscible with the aqueous phase to allow for effective separation.[2]

  • Boiling Point: A solvent with a lower boiling point facilitates easier removal post-extraction, which is crucial for concentrating the analyte without degradation.[1]

  • Selectivity: An ideal solvent will have a high affinity for the target compound while having low affinity for impurities, thus maximizing the purity of the extract.[1]

Visualization of the Solvent Selection Workflow

The process of selecting an appropriate solvent system can be visualized as a logical workflow, starting from the properties of the analyte and leading to the selection of an extraction method and the corresponding solvent.

Solvent_Selection_Workflow Analyte Analyte Properties N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide - Polar - Basic (pKa of amine) - H-bond donor/acceptor Method Choose Extraction Method Analyte->Method Matrix Sample Matrix (e.g., Aqueous, Organic) Matrix->Method LLE Liquid-Liquid Extraction (LLE) Method->LLE Liquid Matrix SPE Solid-Phase Extraction (SPE) Method->SPE Liquid or Solid Matrix LLE_Params LLE Parameters - Adjust pH of Aqueous Phase - Select Immiscible Organic Solvent LLE->LLE_Params SPE_Params SPE Parameters - Select Stationary Phase - Select Loading, Wash, and Elution Solvents SPE->SPE_Params Solvent_Table Consult Solvent Properties Table (Polarity, BP, etc.) LLE_Params->Solvent_Table Optimization Optimize & Validate LLE_Params->Optimization SPE_Params->Solvent_Table SPE_Params->Optimization Solvent_Table->Optimization

Caption: A workflow diagram for solvent selection.

Comparative Data of Potential Solvents

The following table summarizes the properties of various solvents that could be employed for the extraction of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide. The choice of solvent will depend on the specific extraction method and the desired outcome.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Water Solubility ( g/100g )Comments
Non-Polar
Hexane0.168.70.6550.0014Useful for pre-extraction to remove non-polar impurities.[2][3]
Toluene2.4110.60.8670.05Higher polarity than hexane, may extract some less polar compounds.[2][3]
Moderately Polar
Diethyl Ether2.834.50.7137.5Volatile, good for extracting less polar compounds.[3]
Dichloromethane (DCM)3.139.71.3262A versatile solvent with good solvating power.[2][3]
Ethyl Acetate4.477.10.8948.7A good general-purpose extraction solvent for moderately polar compounds.[2][3][4]
Polar Aprotic
Acetone5.156.30.786MiscibleOften used as a wash or elution solvent in SPE.[3]
Acetonitrile5.881.60.786MiscibleCommon mobile phase in reversed-phase HPLC.[3]
Polar Protic
Isopropanol3.982.30.785MiscibleCan be used in mixed solvent systems to increase polarity.[3]
Methanol5.164.70.792MiscibleA strong polar solvent, effective for eluting polar compounds from SPE cartridges.[2][3]
Water10.2100.01.000-The primary solvent for the sample matrix, its pH will be adjusted.[3]

Experimental Protocols

Protocol 1: pH-Modulated Liquid-Liquid Extraction (LLE)

This protocol is designed to extract N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide from an aqueous matrix. By adjusting the pH, the polarity of the target compound is modulated to facilitate its transfer into an organic solvent.

Objective: To isolate the target compound from an aqueous solution.

Materials:

  • Aqueous sample containing N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide

  • Ethyl Acetate (or Dichloromethane)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Place the aqueous sample in a separatory funnel.

    • Adjust the pH of the aqueous solution to >10 with 1 M NaOH. This deprotonates the secondary amine, making the compound less polar.

  • Extraction:

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

    • Allow the layers to separate. The organic layer will contain the deprotonated, less polar compound.

  • Phase Separation:

    • Drain the lower aqueous layer and collect the upper organic layer (ethyl acetate).

    • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate two more times to maximize recovery.

  • Washing:

    • Combine the organic extracts and wash with an equal volume of brine to remove residual water and water-soluble impurities.

    • Allow the layers to separate and discard the aqueous layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the extracted compound.

LLE_Protocol Start Aqueous Sample Adjust_pH Adjust pH > 10 with NaOH Start->Adjust_pH Add_Solvent Add Ethyl Acetate & Shake Adjust_pH->Add_Solvent Separate Separate Layers Add_Solvent->Separate Collect_Organic Collect Organic Layer Separate->Collect_Organic Organic Repeat Repeat Extraction x2 Separate->Repeat Aqueous Wash Wash with Brine Collect_Organic->Wash Repeat->Add_Solvent Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate End Isolated Compound Concentrate->End

Caption: A flowchart of the LLE protocol.

Protocol 2: Cation-Exchange Solid-Phase Extraction (SPE)

This protocol is suitable for extracting the target compound from complex matrices, such as biological fluids. It leverages the basic nature of the secondary amine to selectively retain the compound on a cation-exchange sorbent.[5]

Objective: To purify and concentrate the target compound from a complex sample.

Materials:

  • Cation-exchange SPE cartridge (e.g., polymeric cation exchange)

  • Sample containing N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide

  • Phosphoric Acid (H₃PO₄) or Formic Acid

  • Methanol

  • Ammonium Hydroxide (NH₄OH)

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • Dilute the sample with an acidic solution (e.g., 2% phosphoric acid) to ensure the secondary amine is protonated (positively charged).[5]

  • Cartridge Conditioning:

    • Condition the cation-exchange SPE cartridge by passing 1-2 cartridge volumes of methanol, followed by 1-2 cartridge volumes of the acidic solution used for sample pre-treatment.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate. The protonated compound will be retained on the negatively charged sorbent.

  • Washing:

    • Wash the cartridge with 1-2 cartridge volumes of the acidic solution to remove neutral and acidic interferences.

    • A subsequent wash with a moderately strong organic solvent like 50:50 methanol:acetonitrile can be performed to remove neutral compounds retained by hydrophobic interactions.[5]

  • Elution:

    • Elute the target compound by passing 1-2 cartridge volumes of a basic solution, such as 5% ammonium hydroxide in methanol. The basic solution neutralizes the charge on the amine, releasing it from the sorbent.

  • Post-Elution:

    • The eluate can be concentrated or directly analyzed by methods like LC-MS.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating systems. The success of the LLE can be confirmed by analyzing a small aliquot of the aqueous phase before and after extraction to determine the extraction efficiency. For the SPE protocol, analyzing the flow-through and wash fractions can ensure that the compound of interest is not being prematurely eluted. The final eluate should be analyzed for purity and recovery.

References

  • Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. (2017). RSC Advances. [Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. (2017). Agilent. [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024). K-Jhil. [Link]

  • Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. [Link]

  • 5 Criteria for Selecting an Extraction Solvent. (2024). Hydrometal Tech. [Link]

  • How can i properly select the solvent to perform an extraction or to prepare a column?. (2018). ResearchGate. [Link]

  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex. [Link]

  • Understanding and Improving Solid-Phase Extraction. (2014). LCGC International. [Link]

  • Solid-Phase Extraction of Polar Compounds from Water. (2005). NASA Technical Reports Server (NTRS). [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022). Journal of Liquid Chromatography & Related Technologies. [Link]

  • Process for preparing acetamides compounds. (2005).
  • Properties of Solvents Used in Organic Chemistry. [Link]

  • Acetamide. Organic Syntheses. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2018). Molecules. [Link]

  • Common Organic Solvents: Table of Properties. [Link]

  • Polarity Index. Burdick & Jackson. [Link]

  • Enantioselective Liquid–Liquid Extractions of Underivatized General Amino Acids with a Chiral Ketone Extractant. (2012). Journal of the American Chemical Society. [Link]

  • Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. (2024). [Link]

  • Intensified liquid-liquid extraction of biomolecules using ionic liquids in small channels. UCL Discovery. [Link]

  • Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. (2012). Green Chemistry. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide

Welcome to the technical support center for the synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to empower you to overcome common challenges and improve the yield and purity of your target compound.

Synthesis Overview

The synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is typically approached via a two-step sequence. This involves an initial reductive amination to form the key intermediate, 4-(2-hydroxyethylamino)cyclohexylamine, followed by a selective N-acetylation. The stereochemistry of the final product (cis, trans, or a mixture) will be dependent on the stereochemistry of the starting cyclohexanediamine derivative.

Overall Synthetic Workflow

Synthesis_Workflow 4-Aminocyclohexanone 4-Aminocyclohexanone Reductive_Amination Reductive Amination 4-Aminocyclohexanone->Reductive_Amination 2-Aminoethanol 2-Aminoethanol 2-Aminoethanol->Reductive_Amination Intermediate 4-(2-Hydroxyethylamino) cyclohexylamine Reductive_Amination->Intermediate N_Acetylation N-Acetylation Intermediate->N_Acetylation Acetic_Anhydride Acetic Anhydride or Acetyl Chloride Acetic_Anhydride->N_Acetylation Final_Product N-[4-(2-Hydroxy-ethylamino) -cyclohexyl]-acetamide N_Acetylation->Final_Product

Caption: General two-step synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during the synthesis.

Part 1: Reductive Amination Step

The formation of the 4-(2-hydroxyethylamino)cyclohexylamine intermediate is a critical step that significantly influences the overall yield.

Question 1: My reductive amination is resulting in a very low yield of the desired intermediate. What are the likely causes?

Answer: Low yields in reductive amination are common and can often be attributed to several factors. The reaction involves the formation of an imine or enamine intermediate, which is then reduced.[1]

  • Inefficient Imine/Enamine Formation: The equilibrium between the starting materials (ketone and amine) and the imine/enamine may not favor the intermediate.

    • Solution: Consider removing water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture. For sluggish reactions, the addition of a Lewis acid like Ti(Oi-Pr)₄ can promote imine formation.[2]

  • Suboptimal Reducing Agent: The choice of reducing agent is crucial.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is mild and selective for the iminium ion over the ketone starting material.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but can generate toxic byproducts. Sodium borohydride (NaBH₄) can also be used, but it can reduce the starting ketone, so it should be added after the imine has had sufficient time to form.[2]

  • Incorrect pH: The reaction is pH-sensitive. The formation of the iminium ion is favored under weakly acidic conditions.

    • Solution: The addition of a small amount of acetic acid can be beneficial. However, if the medium is too acidic, the starting amine will be protonated and become non-nucleophilic.

Question 2: I am observing significant amounts of a dialkylated side product. How can I minimize this?

Answer: The formation of a dialkylated amine is a common side reaction in reductive aminations with primary amines.[2] This occurs when the newly formed secondary amine reacts with another molecule of the ketone.

  • Stoichiometry Control:

    • Solution: Using a slight excess of the primary amine (2-aminoethanol in this case) can help to outcompete the secondary amine product for reaction with the ketone.

  • Stepwise Procedure:

    • Solution: A stepwise approach can be more effective. First, allow the imine to form completely in a suitable solvent like methanol. Then, add the reducing agent (e.g., NaBH₄). This can give more control over the reaction.[2]

Question 3: My starting ketone is being reduced to the corresponding alcohol. How can I prevent this?

Answer: Reduction of the starting carbonyl is a competing side reaction, especially with stronger reducing agents.

  • Choice of Reducing Agent:

    • Solution: As mentioned, NaBH(OAc)₃ is less likely to reduce aldehydes and ketones compared to NaBH₄.[2] If using NaBH₄, ensure the imine formation has proceeded as much as possible before its addition.

  • Reaction Conditions:

    • Solution: Running the reaction at lower temperatures can sometimes improve selectivity.

Part 2: N-Acetylation Step

The selective acetylation of the more nucleophilic primary amine in the presence of the secondary amine and a hydroxyl group is the final step to yield the target molecule.

Question 1: The N-acetylation is incomplete, and I am recovering a significant amount of the diamine intermediate. How can I drive the reaction to completion?

Answer: Incomplete acetylation can be due to insufficient reactivity of the acetylating agent or suboptimal reaction conditions.

  • Acetylating Agent:

    • Solution: Acetic anhydride is a common and effective acetylating agent. For less reactive amines, acetyl chloride can be used, but it is more reactive and may lead to more side products.[3] The reaction with acetic anhydride can be slow; ensure adequate reaction time and temperature.

  • Base Catalyst:

    • Solution: The addition of a base is often necessary to neutralize the acid byproduct (acetic acid or HCl) and to act as a catalyst. A non-nucleophilic base like triethylamine or pyridine is a good choice.

  • Solvent:

    • Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used. Ensure the starting materials are fully dissolved.

Question 2: I am observing the formation of an O-acetylated byproduct. How can I improve the N-selectivity?

Answer: The hydroxyl group on the 2-aminoethanol moiety can also be acetylated, leading to an undesired side product.

  • Reaction Conditions:

    • Solution: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the more nucleophilic primary amine over the hydroxyl group.

  • Stoichiometry of Acetylating Agent:

    • Solution: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the acetylating agent to minimize the chance of reaction with the less reactive hydroxyl group.

  • Alternative Acetylation Methods:

    • Solution: For challenging cases, consider alternative, milder acetylation methods. For instance, using acetonitrile as both the acetylating agent and solvent in the presence of a catalyst like alumina has been reported for selective N-acetylation.[3]

Question 3: I am struggling with the purification of the final product. What are some effective methods?

Answer: Purification can be challenging due to the polar nature of the product and potential byproducts.

  • Chromatography:

    • Solution: Column chromatography on silica gel is a common method. A polar mobile phase, such as a gradient of methanol in dichloromethane, is likely to be effective. The addition of a small amount of triethylamine to the eluent can help to prevent tailing of the amine-containing compounds on the silica gel.

  • Crystallization:

    • Solution: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems, such as ethanol/ether or ethyl acetate/hexane, to find suitable conditions.

  • Acid-Base Extraction:

    • Solution: An acid-base workup can be used to remove non-basic impurities. However, given that the product itself is basic, this must be done carefully.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the final product?

A1: The stereochemistry of the cyclohexyl ring (cis or trans) will be determined by the stereochemistry of the starting 4-aminocyclohexanone or the corresponding diamine. If you start with a mixture of cis and trans isomers, you will likely obtain a mixture in the final product. It is known that for the related N-(4-hydroxycyclohexyl)-acetamide, the trans-isomer is often the desired therapeutic intermediate, and methods for cis-trans epimerization using a Raney-Ni catalyst have been reported.[4]

Q2: Are there any alternative synthetic routes to consider?

A2: An alternative approach could involve the N-alkylation of N-(4-aminocyclohexyl)acetamide with a suitable 2-haloethanol derivative (e.g., 2-bromoethanol). However, this route may be more prone to dialkylation and other side reactions. The reductive amination approach is generally more direct and controllable.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3:

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the progress of the reaction. Use a suitable staining agent, such as ninhydrin (for amines) or potassium permanganate, to visualize the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for confirming the presence of the desired product and identifying any byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the purity of the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the amide C=O and N-H stretches, and the O-H stretch of the alcohol.

Q4: How can I ensure the reproducibility of my synthesis?

A4: To ensure reproducibility, it is crucial to carefully control all reaction parameters:

  • Reagent Quality: Use reagents of known purity and ensure they are dry, especially for moisture-sensitive steps like reductive amination.

  • Temperature Control: Maintain a consistent reaction temperature using an oil bath or a cryostat.

  • Atmosphere: For reactions sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).

  • Consistent Workup and Purification: Follow a standardized procedure for the workup and purification to ensure consistent product quality.

References

  • PrepChem. (n.d.). Preparation of acetamide. Retrieved from [Link]

  • Google Patents. (2019). Process for the preparation of n-((1r,2s,5r)-5-(tert-butylamino)-2-((s)-3-(7-tert-butylpyrazolo[1,5-a][5][6][7]triazin-4-ylamino)-2-oxopyrrolidin-1-yl)cyclohexyl)acetamide. Retrieved from

  • Badria, F. A., et al. (2015). N-acetyltransferase 2 acetylator genotype-dependent N-acetylation of 4-aminobiphenyl in cryopreserved human hepatocytes. PMC. Retrieved from [Link]

  • PubChem. (n.d.). CID 159362238 | C8H18N2O4. Retrieved from [Link]

  • ResearchGate. (2025). Direct reductive amination of ketones with amines by reductive aminases. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

  • ACS Publications. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Retrieved from [Link]

  • ChemRxiv. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. Retrieved from [Link]

  • ACS Publications. (n.d.). Title of the article. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-cyclohexyl-. Retrieved from [Link]

  • PMC. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • ScienceDirect. (n.d.). acetamide cis-trans epimerization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-n-(4-hydroxycyclohexyl)acetamide hydrochloride (C8H16N2O2). Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Unexpected Acetylation of Endogenous Aliphatic Amines by Arylamine N‐Acetyltransferase NAT2. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-cyclohexyl- (CAS 1124-53-4). Retrieved from [Link]

  • PMC. (n.d.). Codominant Expression of N-Acetylation and O-Acetylation Activities Catalyzed by N-Acetyltransferase 2 in Human Hepatocytes. Retrieved from [Link]

  • PubMed. (1999). Enantioselective Synthesis of 4-Acetylaminocyclopent-2-en-1-ols from Tricyclo[5.2.1.0(2,6)]decenyl Enaminones. Precursors for 5'-Norcarbocyclic Nucleosides and Related Antiviral Compounds. Retrieved from [Link]

  • Frontiers. (2022). Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT114B*. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide. Retrieved from [Link]

  • SIELC Technologies. (2018). Acetamide, N-cyclohexyl-. Retrieved from [Link]

  • PubChem. (n.d.). N-Cyclohexylacetamide. Retrieved from [Link]

  • PubMed. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-aminoethyl)acetamide. Retrieved from [Link]

  • MDPI. (n.d.). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Retrieved from [Link]

  • MDPI. (2023). N-Cyclohexylcyclohexanaminium {[acetyl(methyl)amino]methyl}bis [4,5-dibromobenzene-1,2-diolato]silicate(IV) 4,5-dibrobenzene-1,2-diol Ethanol Solvate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability Protocols for N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide

Executive Summary & Chemical Context[1][2][3] The Challenge: N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide contains a secondary amine moiety ("-ethylamino-") adjacent to a hydroxyl group. While the acetamide group is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

The Challenge: N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide contains a secondary amine moiety ("-ethylamino-") adjacent to a hydroxyl group. While the acetamide group is hydrolytically stable under neutral conditions, the secondary amine is highly susceptible to N-oxidation via radical mechanisms.

The Mechanism of Failure: In the presence of dissolved oxygen and trace transition metals (Fe²⁺, Cu²⁺), the lone pair electrons on the secondary amine nitrogen are abstracted, initiating a radical cascade. This leads to the formation of N-oxides , hydroxylamines , and eventually nitrones , often manifesting as solution yellowing and potency loss.

This guide provides a self-validating system to arrest this pathway using three control points: Dissolved Oxygen Removal , Metal Chelation , and pH Optimization .

Troubleshooting Guide: Diagnostics & Solutions

Use this matrix to diagnose instability issues observed during stress testing or storage.

SymptomProbable CauseMechanistic ExplanationCorrective Action
Yellow/Brown Discoloration N-Oxide/Nitrone FormationOxidative degradation products of secondary amines are often chromophoric (conjugated systems).1. Measure solution pH. If >7.0, adjust to pH 5.0–6.0.2. Sparge with Argon (Protocol A).3. Add Antioxidant (Protocol B).
Purity Drop (HPLC) w/o Color Metal-Catalyzed OxidationTrace metals (ppb levels) lower the activation energy for electron abstraction, causing degradation before color appears.1. Add Disodium EDTA (0.01% w/v) to sequester metals.2. Switch to low-actinic (amber) glassware.
"Old Shoe" or Fishy Odor Hydrolysis or DealkylationExtreme pH or oxidative dealkylation can cleave the ethyl group, releasing volatile amines.1. Verify buffer pH is within 4.5–6.5.2. Ensure storage temp is <25°C.3. Check for formaldehyde impurities in excipients.
Precipitation pH Drift / Salt Form ChangeOxidation byproducts may have different solubility profiles; or CO₂ absorption shifted pH.1. Check headspace integrity.2. Re-filter (0.22 µm) and re-analyze precipitate by LC-MS.

Detailed Experimental Protocols

Protocol A: Inert Gas Sparging (Deoxygenation)

Objective: Reduce dissolved oxygen (DO) to <1 ppm to prevent radical initiation.

Materials: High-purity Nitrogen (N₂) or Argon (Ar) gas, gas dispersion tube (fritted glass), DO meter.

  • Preparation: Fill the vessel with the required volume of buffer/solvent before adding the API.

  • Sparging: Insert the fritted glass tube to the bottom of the vessel.

    • Flow Rate: 100–200 mL/min for a 1L vessel.

    • Duration: Sparge for minimum 30 minutes per liter.

    • Validation: Use a DO meter to confirm O₂ concentration is <1.0 mg/L (ppm).

  • Solubilization: Add N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide while maintaining a generic inert gas blanket over the headspace.

  • Sealing: Immediately seal the container. For vials, use crimp caps with PTFE-lined septa.

Protocol B: Formulation with Chelators & Antioxidants

Objective: Create a chemical defense system against radical propagation.

Rationale:

  • Disodium EDTA: Chelates trace Fe/Cu ions derived from glass or water, preventing them from catalyzing the Fenton reaction.

  • Sodium Metabisulfite (SMBS): Acts as a sacrificial reductant, consuming oxygen before it reacts with the amine.

Formulation Steps:

  • Dissolve Excipients First:

    • Dissolve Disodium EDTA (0.01% w/v) in deoxygenated water.

    • Dissolve Sodium Metabisulfite (0.05% - 0.1% w/v). Note: SMBS is acidic; check pH.

  • pH Adjustment:

    • Adjust pH to 5.5 ± 0.2 using Phosphoric Acid or NaOH.

    • Why? Protonation of the secondary amine (pKa ~9-10) at pH 5.5 reduces the electron density on the nitrogen, making it less reactive to oxidants, without causing hydrolysis of the acetamide.

  • API Addition: Add the drug substance and stir until dissolved.

  • Filtration: Filter through a 0.22 µm PVDF membrane (low protein binding, chemically resistant).

Visualizing the Stability Logic

Diagram 1: Oxidation Mechanism & Inhibition Strategy

This diagram maps how the molecule degrades and where specific interventions (EDTA, N₂, pH) block the pathway.

OxidationPathway Amine Secondary Amine (Intact Drug) Radical Nitrogen Radical (Intermediate) Amine->Radical e- Abstraction Peroxide Peroxyl Radical Radical->Peroxide + O2 N_Oxide N-Oxide / Nitrone (Degradant) Peroxide->N_Oxide Oxidation Oxygen Dissolved O2 Oxygen->Radical Initiates Metals Trace Metals (Fe2+, Cu2+) Metals->Radical Catalyzes Sparging BLOCKER: N2 Sparging Sparging->Oxygen Removes Chelation BLOCKER: EDTA Chelation->Metals Sequesters pH_Control BLOCKER: Acidic pH (Protonation) pH_Control->Amine Stabilizes Lone Pair

Caption: Mechanistic pathway of secondary amine oxidation and the specific control points for stabilization.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when encountering stability failures.

TroubleshootingTree Start Stability Failure Detected CheckColor Is solution yellow? Start->CheckColor CheckpH Check pH CheckColor->CheckpH Yes CheckMetals Check Metal Content (ICP-MS) CheckColor->CheckMetals No (Purity loss only) Action_AntiOx Add SMBS & Check Headspace CheckpH->Action_AntiOx pH OK Action_Buffer Adjust pH to 5.0 - 6.0 CheckpH->Action_Buffer pH > 7.0 CheckMetals->Action_AntiOx No Metals Action_Chelate Add EDTA & Amber Glass CheckMetals->Action_Chelate Metals Detected

Caption: Logical workflow for diagnosing and correcting stability failures in amine solutions.

Frequently Asked Questions (FAQ)

Q: Can I autoclave the solution for sterilization? A: Not recommended. Autoclaving involves high heat and moisture, which can accelerate both oxidation (if O₂ is present) and hydrolysis of the acetamide group. Use 0.22 µm sterile filtration (Protocol B, Step 4) instead.

Q: Why is pH 5.5 recommended? A: Secondary amines typically have a pKa between 9 and 11. At pH 5.5, the amine exists predominantly as the ammonium cation (


). The protonated nitrogen lacks the lone pair electrons necessary to initiate the oxidative radical chain reaction, providing a "chemical shield" against oxidation [1].

Q: Can I use Ascorbic Acid instead of Sodium Metabisulfite? A: Proceed with caution. While Ascorbic Acid is a potent antioxidant, it can act as a pro-oxidant in the presence of transition metals (Fe³⁺), generating hydroxyl radicals via the Udenfriend system [2]. If you must use Ascorbic Acid, the addition of EDTA is mandatory to sequester metals.

Q: Is the solution light-sensitive? A: Yes. Amines can undergo photo-oxidation. Store solutions in amber glass or wrap containers in foil, consistent with ICH Q1B guidelines for photostability [3].

References

  • Chemical Reactivity of Amines

    • Source: LibreTexts Chemistry. (2021).[1] "Oxidation of Amines."[2][3][4]

    • URL:[Link][4][5][6][7]

  • Antioxidant Selection & Pro-oxidant Effects

    • Source: National Institutes of Health (PMC). (2020). "The application of pharmaceutical quality by design concepts to evaluate the antioxidant... preservative system including desferrioxamine."[7]

    • URL:[Link]

  • Regulatory Stability Guidelines

    • Source: ICH. (2003).[8] "Q1A(R2) Stability Testing of New Drug Substances and Products."

    • URL:[Link]

  • Secondary Amine Degradation Mechanisms

    • Source: ResearchGate. (2018). "Artifactual degradation of secondary amine-containing drugs..."
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: NMR Characterization of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide

[1] Executive Summary Compound: N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide CAS Reference (Analogue): 946599-00-4 (Trans isomer) Application: Pharmaceutical intermediate, functionalized linker, or metabolite standa...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide CAS Reference (Analogue): 946599-00-4 (Trans isomer) Application: Pharmaceutical intermediate, functionalized linker, or metabolite standard.[1]

This guide provides a rigorous technical framework for the Nuclear Magnetic Resonance (NMR) characterization of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide.[1] Unlike Mass Spectrometry (MS), which confirms molecular weight (


 200.28), NMR is the sole definitive method for establishing the stereochemical configuration  (cis vs. trans) of the 1,4-disubstituted cyclohexane ring—a critical quality attribute (CQA) that dictates biological activity and receptor binding affinity.

Strategic Approach: The "Why" and "How"

As a Senior Application Scientist, I recommend a multi-dimensional NMR approach. A simple 1D proton spectrum is often insufficient due to signal overlap in the aliphatic region (1.0–2.0 ppm).[1] The strategy must pivot on conformational analysis using coupling constants (


) and Nuclear Overhauser Effect (NOE) correlations.[1]
Comparative Analysis: Solvent Selection

The choice of solvent fundamentally alters the visibility of exchangeable protons and the resolution of ring conformers.

SolventSuitabilityTechnical Rationale
DMSO-d

Preferred High Polarity & Viscosity: Stabilizes the amide (-NH) and hydroxyl (-OH) protons, allowing direct observation of H-bonding and exchangeable protons.[1] Slows molecular tumbling slightly, often sharpening multiplet resolution for conformational analysis.[1]
CDCl

AlternativeSolubility Risks: The polar hydroxy-ethyl and acetamide groups may lead to aggregation or poor solubility.[1] Exchangeable protons often broaden or vanish.[1]
D

O
SupplementalH/D Exchange: Useful only to confirm the assignment of -NH and -OH signals by making them disappear. Useless for stereochemical assignment due to signal overlap in the aliphatic region.[1]

Stereochemical Assignment: Cis vs. Trans

The core challenge is distinguishing the cis and trans isomers.[2] For 1,4-disubstituted cyclohexanes, the trans isomer typically adopts a diequatorial (e,e) conformation to minimize 1,3-diaxial steric interactions, placing the methine protons (H1 and H4) in the axial position.

The "Gold Standard" Indicator: H1/H4 Multiplicity
  • Trans-Isomer (e,e conformation): Protons H1 and H4 are axial .[1] They couple with adjacent axial protons (

    
     Hz) and equatorial protons (
    
    
    
    Hz).[1]
    • Result: H1 and H4 appear as a wide triplet of triplets (tt) .[1]

  • Cis-Isomer (e,a conformation): One substituent is axial, the other equatorial.[1][3] The ring often undergoes rapid chair-chair flipping at room temperature.[1]

    • Result: H1 and H4 signals average out to a narrower quintet or broad multiplet, lacking the distinct large trans-diaxial coupling width.[1]

Visualization: Stereochemistry Decision Logic

StereochemLogic Start Acquire 1H NMR (DMSO-d6) Analyze Analyze Methine Protons (H1 & H4 @ ~3.5 ppm & ~2.4 ppm) Start->Analyze Coupling Measure Coupling Width (W) Analyze->Coupling Decision1 Is W > 20 Hz (Large J_ax-ax)? Coupling->Decision1 Trans TRANS Isomer (Diequatorial Substituents) Protons are Axial Decision1->Trans Yes (tt splitting) Cis CIS Isomer (Axial/Equatorial) Rapid Ring Flip Decision1->Cis No (narrow multiplet) NOESY Confirm with NOESY (H1-H4 correlation?) Trans->NOESY Cis->NOESY

Caption: Logical workflow for assigning stereochemistry based on scalar coupling (


) and spatial correlations.

Detailed Spectral Predictions (1H & 13C)

Based on the Trans-isomer (thermodynamically dominant).

1H NMR (400 MHz, DMSO-d )
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
NH (Amide) 7.80Doublet7.5Amide proton coupled to H1.[1]
NH/OH (Amine) 4.5 - 5.0Broad-Exchangeable; position varies with conc/temp.[1]
H1 (CH-NHAc) 3.45tt11.0, 4.0Axial proton; large

confirms trans.[1]
H-Side (CH

-O)
3.40Triplet6.0Methylene adjacent to OH.[1]
H-Side (CH

-N)
2.55Triplet6.0Methylene adjacent to Amine.[1]
H4 (CH-NHR) 2.35tt11.0, 4.0Axial proton; shielded relative to H1.[1]
H2/H6 (eq) 1.85Broad Doublet12.0Equatorial ring protons (deshielded).[1]
Acetate CH

1.78Singlet-Characteristic sharp singlet.[1]
H3/H5 (eq) 1.75Broad Doublet-Overlaps with H2/H6 eq.[1]
H2/H6 (ax) 1.20Quadruplet (q)11.0Axial ring protons (shielded).[1]
H3/H5 (ax) 1.05Quadruplet (q)11.0Axial ring protons (shielded).[1]
13C NMR (100 MHz, DMSO-d )
  • Carbonyl (C=O): ~169.0 ppm[1]

  • C1 (CH-NHAc): ~48.0 ppm[1]

  • C4 (CH-NHR): ~57.0 ppm (Deshielded by secondary amine)[1]

  • Side Chain (CH

    
    -O):  ~60.5 ppm[1]
    
  • Side Chain (CH

    
    -N):  ~49.0 ppm[1]
    
  • Ring CH

    
     (C2/6 & C3/5):  ~30.0 – 32.0 ppm (2 signals due to symmetry)[1]
    
  • Methyl (CH

    
    ):  ~23.0 ppm[1]
    

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity and reproducibility.[1]

Step 1: Sample Preparation[1]
  • Weigh 5–10 mg of the compound into a clean vial.

  • Add 0.6 mL of DMSO-d

    
      (99.9% D).[1]
    
    • Note: Ensure the DMSO is dry; water peaks (

      
       3.[1]33) can obscure the H1 signal.[1]
      
  • Vortex until fully dissolved.[1] If the solution is cloudy, filter through a cotton plug into the NMR tube.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C).[1] If multiplets are broad, elevate to 320 K to sharpen exchange broadening.

  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 5 seconds . The rigid cyclohexane ring protons can have long T1 relaxation times; insufficient delay causes integration errors (e.g., underestimating the ratio of isomers).

  • Scans (NS): 16–64 scans for 1H; 1024+ scans for 13C.[1]

Step 3: Advanced Verification (2D Experiments)

If the 1D spectrum is ambiguous, run these specific 2D experiments:

  • COSY (Correlation Spectroscopy): Traces the spin system from the Amide NH

    
     H1 
    
    
    
    H2/6.[1] This confirms which methine is attached to the acetamide.[1]
  • NOESY (Nuclear Overhauser Effect):

    • Trans: Strong NOE correlations between H1(ax) and H3/5(ax) (the 1,3-diaxial relationship).

    • Cis: Strong NOE between H1(eq) and H2/6(eq) or H1(eq) and H4(ax).

Visualization: 2D NMR Workflow

NMRWorkflow Sample Sample in DMSO-d6 H1 1H NMR (Screening) Sample->H1 COSY COSY (Connectivity) H1->COSY Identify Spin Systems HSQC HSQC (C-H Mapping) COSY->HSQC Assign Carbons NOESY NOESY (Spatial/Stereo) HSQC->NOESY Resolve Stereochem Report Final Structure Assignment NOESY->Report

Caption: Sequential workflow for full structural elucidation using 1D and 2D NMR techniques.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for coupling constants in cyclohexane systems).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] [Link]1]

  • Kirsch, P. (2004).[1] Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. (Contains relevant data on cyclohexane conformational analysis).

  • PubChem Compound Summary. (2024). N-(4-aminocyclohexyl)acetamide derivatives. National Center for Biotechnology Information.[1] [Link]1]

  • Reich, H. J. (2024).[1] NMR Spectroscopy: Proton Coupling Constants. University of Wisconsin-Madison.[1] [Link]1]

Sources

Comparative

Mass spectrometry fragmentation pattern of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide

This guide serves as an advanced technical resource for the mass spectrometric characterization of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide (hereafter referred to as HECA ).[1] It is designed to assist analytica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the mass spectrometric characterization of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide (hereafter referred to as HECA ).[1] It is designed to assist analytical scientists in distinguishing this specific metabolite/impurity from isobaric interferences and stereoisomers during drug development and quality control workflows.

[1]

Executive Summary & Comparative Analysis

In the analysis of 1,4-disubstituted cyclohexane derivatives—common scaffolds in pharmaceutical intermediates and polymer chemistry—distinguishing between regioisomers and stereoisomers is critical. HECA presents a unique challenge due to its dual functionalization (acetamide vs. secondary amino-alcohol) and the potential for cis/trans isomerism.

The following table compares the fragmentation performance of HECA against its two primary analytical alternatives: its Regioisomer (N-acetyl on the ethylamine chain) and its Stereoisomer (cis-HECA).[1]

Table 1: Comparative Fragmentation Performance[1]
FeatureTarget: trans-HECA Alternative A: cis-HECA Alternative B: Regioisomer (Reverse Amide)
Precursor Ion [M+H]⁺ m/z 201.16 m/z 201.16m/z 201.16
Dominant Ionization Site Secondary Amine (High Basicity)Secondary AmineSecondary Amine
Key Diagnostic Fragment m/z 142.1 (Loss of C₂H₅O)m/z 142.1 (Ratio varies)m/z 158.1 (Loss of Acetyl only)
Water Loss (-18 Da) Moderate (m/z 183)High (Facilitated by axial H-bonding)Low (Amide-protected oxygen)
Stereo-Selectivity Lower abundance of m/z 183 vs. cisHigher abundance of m/z 183N/A
Retention Time (RP-LC) Earlier Eluting (More Polar/Planar)Later ElutingDistinct Shift

Analyst Insight: The critical differentiator between the trans (target) and cis isomers is not the presence of fragments, but the ratio of the water-loss peak (m/z 183) to the base peak . The cis isomer often exhibits a stronger water loss due to the proximity of the axial substituents allowing for intramolecular hydrogen bonding, facilitating dehydration.

Mechanistic Fragmentation Pathway[2]

Understanding the causality of fragmentation is essential for validating the identity of HECA.

Ionization and Primary Cleavage

The molecule contains two nitrogen atoms:

  • Amide Nitrogen: Low basicity due to resonance with the carbonyl.

  • Secondary Amine (Ethylamino): High basicity. This is the site of protonation [M+H]⁺.

Fragmentation Logic[1]
  • Pathway A (Neutral Loss of Water): The hydroxyl group on the ethyl chain undergoes dehydration (18 Da loss), generating the m/z 183 ion.

  • Pathway B (Alpha-Cleavage/Inductive Cleavage): The bond between the secondary amine nitrogen and the ethyl chain breaks.

  • Pathway C (Amide Hydrolysis mimic): Loss of the acetamide group (59 Da) or ketene (42 Da).[1]

Visualized Signaling Pathway (DOT)[1]

HECA_Fragmentation Precursor Precursor [M+H]+ m/z 201.16 (Protonated Secondary Amine) Frag_183 Fragment A: Dehydration [M+H - H2O]+ m/z 183.15 Precursor->Frag_183 - H2O (18 Da) (Favored in Cis-isomer) Frag_142 Fragment B: Side Chain Loss [M+H - C2H5O]+ m/z 142.12 (Cyclohexyl-acetamide core) Precursor->Frag_142 - C2H5O (45 Da) (Alpha Cleavage) Frag_60 Fragment D: Ethanolamine Tail [NH2-CH2-CH2-OH]+ m/z 62.06 Precursor->Frag_60 Charge Retention on Tail Frag_100 Fragment C: Combined Loss [M+H - Acetamide - C2H4O]+ m/z 100.11 (Aminocyclohexene core) Frag_183->Frag_100 - Acetamide (59 Da) Frag_142->Frag_100 - Ketene (42 Da)

Figure 1: Predicted fragmentation pathway for HECA under ESI(+) conditions.[1] The m/z 142 ion represents the stable acetamido-cyclohexyl carbocation.[1]

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating . If the diagnostic ion ratios (m/z 183 vs. 142) deviate by >20% from the standard, the system flags potential isomeric contamination.

Sample Preparation
  • Solvent: Dissolve 1 mg HECA in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid .

    • Why: Methanol ensures solubility of the cyclohexyl ring; Formic acid ensures complete protonation of the secondary amine.

  • Concentration: Dilute to 1 µg/mL for infusion or 100 ng/mL for LC injection.

LC-MS/MS Parameters (Q-TOF / Triple Quad)
ParameterSettingRationale
Ionization ESI Positive (+)Basic secondary amine accepts proton readily.[1]
Capillary Voltage 3.0 - 3.5 kVStandard for small molecules; prevents in-source fragmentation.[1]
Cone Voltage 20 - 30 VCritical: Too high (>40V) will cause premature water loss (m/z 183), mimicking the cis isomer.
Collision Energy (CE) Ramp 15 - 35 eVLow CE (15) preserves m/z 183; High CE (35) reveals the m/z 100 core.[1]
Column C18 (High Strength Silica)HSS T3 or equivalent is required to retain the polar amine tail.
Validation Steps
  • Inject Blank: Confirm no carryover at m/z 201.

  • Inject Standard: Observe Retention Time (RT).

  • Check Spectrum:

    • Base Peak should be m/z 201 (at low CE) or m/z 142 (at med CE).

    • If m/z 183 is the base peak at low CE, suspect Thermal Degradation or Cis-isomer contamination .

References & Authority

The following sources support the mechanistic interpretation of amide and cyclohexane fragmentation patterns utilized in this guide.

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Acetamide, N-cyclohexyl- (CAS 1124-53-4).[1][2] NIST Chemistry WebBook, SRD 69.[3] Available at: [Link][1]

  • PubChem. Compound Summary for CID 18374: 1,4-Diaminocyclohexane.[4] National Library of Medicine. Available at: [Link][1]

Sources

Validation

Strategic Selection of Cyclohexyl-Amine Linkers: N-(4-aminocyclohexyl)acetamide vs. Its Hydroxyethyl Derivative

Executive Summary In the optimization of lead compounds, the choice of linker stereochemistry and functionality is a critical determinant of pharmacokinetics (PK) and potency. This guide compares two structurally related...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the choice of linker stereochemistry and functionality is a critical determinant of pharmacokinetics (PK) and potency. This guide compares two structurally related cyclohexane-based building blocks: N-(4-aminocyclohexyl)acetamide (Compound A) and its N-substituted variant, N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide (Compound B).

While Compound A serves as a versatile, primary amine "universal connector," Compound B offers a specialized, bifunctional scaffold that significantly alters solubility profiles and enables unique heterocycle formation (e.g., morpholines). This analysis dissects their physicochemical divergence, synthetic utility, and analytical differentiation to guide rational selection in drug design.

Physicochemical Profile & Structural Logic

The fundamental difference lies in the substitution at the 4-amino position. Compound A presents a primary amine, whereas Compound B presents a secondary amine with a pendant hydroxyl group. This modification introduces a permanent dipole and a hydrogen bond donor/acceptor site, drastically affecting the molecule's solvation shell.

Comparative Data Table
FeatureCompound A (Primary Amine)Compound B (Hydroxyethyl Variant)
IUPAC Name N-(4-aminocyclohexyl)acetamideN-[4-(2-hydroxyethylamino)cyclohexyl]acetamide
Formula C₈H₁₆N₂OC₁₀H₂₀N₂O₂
Mol.[1][2][3][4] Weight ~156.23 g/mol ~200.28 g/mol
Amine Type Primary (-NH₂)Secondary (-NH-R)
H-Bond Donors 2 (Amide + Amine)3 (Amide + Amine + Hydroxyl)
LogP (Predicted) ~0.3 - 0.6 (Moderate Lipophilicity)~ -0.5 - 0.0 (Hydrophilic Shift)
pKa (Amine) ~10.5 (Typical primary amine)~9.5 (Slightly lower due to inductive effect)
Solubility (Aq) ModerateHigh (Enhanced by -OH group)

Scientist’s Insight:

“Switching from A to B is a strategic move when you need to lower the LogP of a lipophilic scaffold without altering the core cyclohexane geometry. The hydroxyethyl tail acts as a 'solubility anchor' in aqueous media.”

Synthetic Utility & Reactivity Pathways

The choice between A and B dictates the available downstream chemistry.

Compound A: The "Blank Canvas"
  • Primary Utility: Amide coupling, Reductive amination, Isocyanate reaction.

  • Risk: Over-alkylation (poly-alkylation) is a common side reaction if stoichiometry is not strictly controlled.

  • Key Reaction: Reacts with aldehydes to form imines (Schiff bases), which can be reduced or used in multi-component reactions (e.g., Ugi/Passerini).

Compound B: The "Bifunctional Tool"
  • Primary Utility: Controlled mono-functionalization. The secondary amine is more sterically hindered, reducing the risk of over-alkylation.

  • Cyclization Potential: The unique advantage of B is the presence of the 2-hydroxyethyl group. Under acidic conditions or with phosgene equivalents (e.g., CDI), it can undergo intramolecular cyclization to form a morpholine or oxazolidinone ring fused to the cyclohexane.

  • Orthogonal Chemistry: The hydroxyl group allows for esterification or etherification, enabling "Pro-drug" strategies where the solubility handle is cleaved in vivo.

Visualization: Reactivity Divergence

ReactivityPathways CompA Compound A (Primary Amine) CompB Compound B (Hydroxyethyl Variant) CompA->CompB + Ethylene Oxide or 2-Bromoethanol Amide Amide/Urea Derivatives CompA->Amide Acylation Imine Imine (Schiff Base) Intermediate CompA->Imine + Aldehyde Morpholine Morpholine Ring (Cyclization) CompB->Morpholine Intramolecular Cyclization (Acid/CDI) Prodrug Ester/Ether (Solubility Handle) CompB->Prodrug O-Functionalization

Figure 1: Divergent Synthetic Pathways. Compound A allows linear extension; Compound B enables cyclization.

Analytical Differentiation (HPLC/MS)

Distinguishing these two compounds is critical, especially since B can be a process impurity in the synthesis of A (or vice versa).

Separation Logic
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Elution Order:

    • Compound B (First): The hydroxyethyl group increases polarity, reducing interaction with the hydrophobic C18 chain.

    • Compound A (Second): More hydrophobic, stronger retention.

  • Detection: Both are UV active (weakly, at 205-210 nm due to the amide) but are best detected via ESI-MS (+) .

    • Compound A: [M+H]+ = 157.1

    • Compound B: [M+H]+ = 201.2

Experimental Protocol: Selective Synthesis of B from A

This protocol describes the conversion of the primary amine (A) to the hydroxyethyl derivative (B) using a self-validating reductive amination approach, which is cleaner than direct alkylation.

Methodology: Reductive Alkylation

Objective: Mono-alkylation of N-(4-aminocyclohexyl)acetamide with Glycolaldehyde.

  • Preparation: Dissolve Compound A (1.0 eq) in Methanol (anhydrous).

  • Activation: Add Glycolaldehyde dimer (1.1 eq) and stir at Room Temperature (RT) for 1 hour. Checkpoint: Formation of the hemiaminal/imine intermediate can be monitored by TLC.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

    • Note: Maintain pH ~5-6 with acetic acid to facilitate iminium ion formation without quenching the hydride.

  • Workup: Stir for 4 hours. Quench with saturated NaHCO₃. Extract with DCM/Isopropanol (3:1) due to the high polarity of the product.

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH).

Validation Step (Self-Check)
  • Success Criteria: Appearance of mass peak 201.2 m/z . Disappearance of 157.1 m/z .

  • Failure Mode: If mass 245.3 appears, double alkylation occurred (formation of the bis-hydroxyethyl product). Reduce glycolaldehyde equivalents or lower temperature.

Analytical Workflow Diagram

The following diagram illustrates the decision tree for analyzing mixtures containing both compounds, ensuring rigorous quality control.

AnalyticalWorkflow Sample Crude Reaction Mixture (Contains A & B) LCMS LC-MS Analysis (C18 Column, Gradient) Sample->LCMS Peak1 Peak 1 (Early Elution) RT: ~2.5 min Mass: 201.2 LCMS->Peak1 Polar Fraction Peak2 Peak 2 (Late Elution) RT: ~4.1 min Mass: 157.1 LCMS->Peak2 Non-Polar Fraction Decision1 Identify: Compound B (Hydroxyethyl Derivative) Peak1->Decision1 Decision2 Identify: Compound A (Starting Material) Peak2->Decision2

Figure 2: Analytical Separation Logic. Polarity differences dictate elution order.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Acetamide, N-(4-aminocyclohexyl)-. Retrieved from [Link]

Sources

Comparative

Quantitative Analysis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide Purity

Executive Summary & Application Context N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide (CAS: 1353985-05-3 / 946599-00-4) is a critical intermediate and known impurity in the synthesis of mucolytic agents such as Ambro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide (CAS: 1353985-05-3 / 946599-00-4) is a critical intermediate and known impurity in the synthesis of mucolytic agents such as Ambroxol and Bromhexine . Its analysis presents a "perfect storm" of chromatographic challenges:

  • High Polarity: The secondary amine and hydroxyl groups cause poor retention on standard C18 columns.

  • Weak Chromophore: The molecule lacks a conjugated

    
    -system, exhibiting significant UV absorption only below 210 nm, where solvent cut-off noise is high.
    
  • Stereoisomerism: The molecule exists as cis and trans isomers. In pharmaceutical applications (e.g., Ambroxol synthesis), the trans-isomer is often the required precursor, making the separation of these diastereomers a critical quality attribute (CQA).

This guide compares the two most robust methodologies for quantifying this molecule: Ion-Pair Reversed-Phase HPLC with UV Detection (IP-RP-HPLC-UV) versus Hydrophilic Interaction Chromatography with Charged Aerosol Detection (HILIC-CAD) .

Methodology Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate analytical technique based on laboratory resources and sensitivity requirements.

MethodSelection cluster_constraints Technical Constraints Start Start: Purity Analysis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide IsomerSep Is Cis/Trans separation required? Start->IsomerSep UV_Limit Is UV detection limit (210 nm) acceptable (>0.1%)? IsomerSep->UV_Limit Yes (Critical) MethodA Method A: IP-RP-HPLC-UV (Cost-effective, Standard QC) UV_Limit->MethodA Yes MethodB Method B: HILIC-CAD (High Sensitivity, Linear Response) UV_Limit->MethodB No (Trace Analysis) C1 Constraint: Secondary Amine requires pH control or Ion Pair C2 Constraint: Weak UV requires CAD or MS for <0.05% LOQ

Figure 1: Decision matrix for selecting analytical methodology based on sensitivity needs and isomer resolution.

Comparative Analysis: IP-RP-HPLC vs. HILIC-CAD

Method A: Ion-Pair Reversed-Phase HPLC (UV Detection)

The "Workhorse" Standard

This method utilizes an ion-pairing agent (Sodium Octanesulfonate) to mask the positive charge of the secondary amine, allowing it to interact hydrophobically with a C18 stationary phase. This is necessary because, at the low pH required to suppress silanol activity, the amine is protonated and would otherwise elute in the void volume.

  • Mechanism: The sulfonate tail of the ion-pair reagent binds to the stationary phase, while the anionic head interacts with the protonated amine of the analyte.

  • Detection: UV at 205–210 nm.

Method B: HILIC-CAD

The Modern Alternative

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines through water-layer partitioning on a polar stationary phase. Coupled with Charged Aerosol Detection (CAD), this overcomes the "low UV" limitation.

  • Mechanism: Partitioning between a water-enriched layer on the silica surface and an acetonitrile-rich mobile phase.

  • Detection: CAD measures analyte mass directly, independent of optical properties, providing uniform response factors.

Quantitative Performance Comparison
FeatureMethod A: IP-RP-HPLC (UV)Method B: HILIC-CAD
Stationary Phase C18 (End-capped, 5µm)Bare Silica or Amide (3µm)
Mobile Phase Phosphate Buffer + Octanesulfonate / ACNAmmonium Acetate / ACN (90%)
Detection Limit (LOD) ~10 ppm (High baseline noise)~1 ppm (Superior S/N)
Linearity (

)
> 0.995 (at >0.1% levels)> 0.999 (Universal response)
Isomer Separation Excellent (

)
Good (

)
Robustness Moderate (Sensitive to Temp/pH)High (Once equilibrated)
Cost per Run LowHigh (Gas consumption)

Detailed Experimental Protocols

Protocol A: Ion-Pair RP-HPLC (Recommended for QC)

Causality: We use Sodium Octanesulfonate (SOS) because standard C18 columns cannot retain the polar ammonium species of the analyte. Phosphate buffer maintains pH 3.0 to ensure the amine is fully protonated for ion-pairing.

1. Reagents:

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Sodium 1-Octanesulfonate (Ion Pair Reagent)

  • Orthophosphoric acid (85%)

2. Mobile Phase Preparation:

  • Buffer A: Dissolve 1.36 g

    
     and 1.1 g Sodium Octanesulfonate in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute phosphoric acid. Filter through 0.22 µm nylon filter.
    
  • Solvent B: Acetonitrile.[1][2][3][4]

  • Isocratic Mode: 85% Buffer A : 15% Solvent B.

3. Instrument Settings:

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB-C18).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Critical for ion-pair equilibrium).

  • Wavelength: 210 nm.

  • Injection Volume: 20 µL.

4. System Suitability Criteria (Self-Validating):

  • Tailing Factor:

    
     (If 
    
    
    
    , increase octanesulfonate conc.).
  • Resolution (

    
    ): 
    
    
    
    between cis and trans isomers.
  • %RSD (Area):

    
     (n=6).
    
Protocol B: HILIC-CAD (Recommended for Trace Impurities)

Causality: HILIC is selected to retain the polar amine without "dirty" ion-pair reagents that suppress MS/CAD sensitivity. CAD is used because the acetamide UV absorption is too weak for trace analysis (<0.05%).

1. Reagents:

  • Acetonitrile (LC-MS Grade)

  • Ammonium Acetate (volatile buffer required for CAD)

  • Formic Acid[1][2][3][5]

2. Mobile Phase Preparation:

  • Stock Buffer: 100 mM Ammonium Acetate, pH 5.8.

  • Premix: 900 mL Acetonitrile + 100 mL Stock Buffer (Final: 10 mM Amm. Acetate, 90% ACN).

3. Instrument Settings:

  • Column: HILIC Amide, 150 x 2.1 mm, 3 µm (e.g., Waters XBridge Amide).

  • Flow Rate: 0.3 mL/min.

  • Detector: Charged Aerosol Detector (Evap Temp: 35°C).

  • Injection Volume: 2 µL (Low volume prevents solvent mismatch effects).

Workflow Visualization

The following diagram outlines the sample preparation and analysis workflow, highlighting critical control points (CCPs) for data integrity.

Workflow cluster_CCP Critical Control Points Sample Raw Sample (Solid/Oil) Weigh Weigh 50mg (±0.1mg) Sample->Weigh Dissolve Dissolve in Mobile Phase Weigh->Dissolve CCP1: Solvent Match Filter Filter 0.22µm (PVDF) Dissolve->Filter HPLC HPLC Injection Filter->HPLC Data Integration (Cis/Trans Ratio) HPLC->Data CCP2: SST Pass CCP1_Note Dissolving in 100% ACN causes peak splitting in RP CCP2_Note Check Resolution > 2.0 before quantitation

Figure 2: Analytical workflow with Critical Control Points (CCP) to prevent common errors.

Scientific Commentary & Troubleshooting

The "Solvent Mismatch" Trap

When analyzing this molecule, a common error is dissolving the sample in pure methanol or acetonitrile while using a high-aqueous mobile phase (Method A).

  • Observation: Double peaks or severe fronting.

  • Root Cause: The solvent plug is stronger than the mobile phase, carrying the analyte through the column head before it can interact with the ion-pair reagent.

  • Fix: Always dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.

Isomer Identification

In the absence of pure cis and trans standards, the trans-isomer (the active precursor for Ambroxol) typically elutes second on a C18 system due to its flatter, more planar conformation allowing better intercalation with the C18 chains compared to the "bent" cis isomer.

References

  • SIELC Technologies. (2018).[1] Separation of Acetamide, N-cyclohexyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2011). Acetamide cis-trans epimerization and synthesis of Ambroxol intermediates.[6] (Contextual grounding for the cis/trans separation requirement).

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12253, Ethylacetamide and related cyclohexane derivatives. Retrieved from [Link]

  • Journal of Chromatography A. (2010). Comparison of UV and Charged Aerosol Detection for the analysis of non-chromophoric compounds.

Sources

Validation

Infrared (IR) spectrum analysis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide

Topic: Infrared (IR) Spectrum Analysis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide Content Type: Publish Comparison Guide [1] Executive Summary & Strategic Context In the development of mucolytic agents and subs...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) Spectrum Analysis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide Content Type: Publish Comparison Guide

[1]

Executive Summary & Strategic Context

In the development of mucolytic agents and substituted cyclohexylamines, N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide (CAS: 1353985-05-3) serves as a critical intermediate or potential impurity.[1] Its structure—comprising a secondary amide, a secondary amine, and a primary alcohol on a cyclohexane scaffold—presents a unique spectroscopic challenge.[1] The overlapping hydrogen-bonding domains (Amide-Amine-Alcohol) often obscure diagnostic bands in lower-resolution techniques.[1]

This guide compares the Attenuated Total Reflectance (ATR-FTIR) method (the modern standard) against the traditional Transmission (KBr Pellet) method.[1] Furthermore, it provides a spectral discrimination framework to distinguish this compound from its likely synthetic precursors and byproducts.[1]

Methodological Comparison: ATR vs. Transmission (KBr)

For this specific hygroscopic amino-alcohol, the choice of sampling technique dictates data integrity.[1]

Comparative Performance Matrix
FeatureMethod A: Diamond ATR (Recommended) Method B: KBr Transmission (Legacy)
Sample Prep None (Direct deposition)Grinding/Pressing (Hygroscopic risk)
Water Interference Minimal (Short pathlength)High (KBr absorbs ambient moisture)
Peak Resolution Good; slight peak shift to lower wavenumbersExcellent; true absorption frequencies
Reproducibility High (Self-referencing background)Variable (Dependent on pellet thickness)
Low-Wavenumber Cutoff ~400 cm⁻¹ (Diamond)Transparent down to 400 cm⁻¹
Suitability Ideal for QC & Routine ID Ideal for Structural Elucidation
Expert Insight: The Causality of Choice
  • Why ATR? The presence of the 2-hydroxyethyl and secondary amine groups makes this molecule prone to forming hydrogen-bonded networks with atmospheric water.[1] KBr pellets often yield a broad, uninterpretable "water blob" at 3400 cm⁻¹, masking the critical N-H/O-H stretching differentiation.[1] ATR minimizes this environmental interaction.[1]

Spectral Analysis & Band Assignment

The following data validates the identity of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide. Assignments are based on characteristic group frequencies in a 1,4-disubstituted cyclohexane environment.[1]

Diagnostic Peak Table (ATR-Corrected)
Functional GroupMode of VibrationFrequency (cm⁻¹)Intensity/ShapeDiagnostic Value
-OH / -NH Stretching (H-bonded)3250–3400 Broad, StrongOverlap of alcohol OH and amide/amine NH.[1]
Cyclohexane Ring C-H Stretching (sp³)2850–2930 Medium, SharpDistinguishes aliphatic core from aromatic impurities.[1]
Amide I C=O Stretching1640–1655 StrongConfirms N-acetylation (vs. amine precursor).[1]
Amide II N-H Bending / C-N Stretch1540–1560 MediumSpecific to secondary amides.[1]
Amine (Secondary) N-H Bending~1470 Weak/ShoulderOften obscured by CH₂ scissoring; look for shoulder.[1]
Alcohol (Primary) C-O Stretching1050–1070 StrongConfirms hydroxyethyl chain (vs. ethyl/methyl analogs).[1]
Cyclohexane Ring Breathing~950–1000 WeakConfirms 1,4-substitution pattern.[1]
Discrimination Strategy: Distinguishing Alternatives

To ensure purity, you must distinguish the target from these common structural analogs:

  • Alternative A: N-(4-aminocyclohexyl)acetamide (Precursor) [1]

    • Differentiation: Lacks the C-O stretch at ~1060 cm⁻¹ .[1] Shows distinct primary amine doublet (~3300/3380 cm⁻¹) if not H-bonded, whereas the target has a broader OH/NH envelope.[1]

  • Alternative B: N-[4-(di-hydroxyethyl-amino)-cyclohexyl]-acetamide (Over-alkylation Impurity) [1]

    • Differentiation: The C-O band at 1060 cm⁻¹ becomes significantly stronger relative to the Amide I band due to the presence of two alcohol groups.[1]

Experimental Protocol: Self-Validating ATR Workflow

This protocol is designed to ensure Trustworthiness through built-in quality checks.[1]

Step 1: System Suitability[1]
  • Clean Crystal: Wipe diamond ATR crystal with isopropanol.[1]

  • Background Scan: Acquire air background (32 scans, 4 cm⁻¹ resolution).

    • Validation: Ensure no residual C-H peaks (2900 cm⁻¹) or silicone oil bands exist.[1]

Step 2: Sample Acquisition[1]
  • Deposition: Place ~5 mg of solid N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide on the crystal center.

  • Contact: Apply pressure using the anvil until the "Energy Meter" or force gauge reaches the optimal zone (usually ~80-100 N).[1]

    • Causality: Insufficient pressure leads to weak bands; excessive pressure can crack soft crystals (though rare with diamond).[1]

  • Scan Parameters:

    • Range: 4000–600 cm⁻¹[1]

    • Scans: 64 (to improve Signal-to-Noise for weak amine bands)

    • Resolution: 4 cm⁻¹[1]

Step 3: Post-Processing & Validation[1]
  • ATR Correction: Apply software ATR correction (if comparing to KBr library data) to adjust for penetration depth dependence.

  • Baseline Correction: Use a multi-point rubber band method only if significant scattering is observed.[1]

  • Peak Picking: Threshold set to 5% transmission.

Visualization of Analytical Logic

The following diagram illustrates the decision pathway for characterizing this compound, ensuring the correct method is applied based on the sample state.

IR_Analysis_Workflow Start Start: Sample Received N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide Check_State Check Physical State (Hygroscopic Solid?) Start->Check_State Method_Decision Select Method Check_State->Method_Decision Path_ATR Method A: Diamond ATR (Preferred) Method_Decision->Path_ATR Routine/QC Path_KBr Method B: KBr Pellet (Alternative) Method_Decision->Path_KBr Structural Research Acquisition Acquire Spectrum (4000-600 cm⁻¹) Path_ATR->Acquisition Path_KBr->Acquisition QC_Check QC Check: Is OH/NH region >3000 cm⁻¹ resolved? Acquisition->QC_Check Success Valid Spectrum: Confirm C=O (1650) and C-O (1060) QC_Check->Success Yes Fail Fail: Moisture Interference (Dry sample & Retest) QC_Check->Fail No (Broad Water Blob) Fail->Method_Decision

Caption: Decision tree for selecting the optimal IR sampling technique based on sample hygroscopicity and analytical goals.

References

  • Sigma-Aldrich. N-(4-Hydroxycyclohexyl)acetamide Product Specification. Retrieved from [1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (General reference for Amide/Amine group frequencies).

  • NIST Chemistry WebBook. Acetamide, N-(2-hydroxyethyl)- IR Spectrum. Retrieved from (Reference for hydroxyethyl-amide fragment).[1]

  • BLD Pharm. N-(4-((2-Hydroxyethyl)amino)cyclohexyl)acetamide (CAS 1353985-05-3).[1][3] Retrieved from [1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide

Executive Safety Summary Compound Identity: N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide CAS: 1353985-05-3 (and related isomers/salts) Context: A critical intermediate in the synthesis of mucolytic agents (e.g., Amb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide CAS: 1353985-05-3 (and related isomers/salts) Context: A critical intermediate in the synthesis of mucolytic agents (e.g., Ambroxol metabolites). Hazard Profile: Warning. This compound combines the structural motifs of secondary amines and acetamides. While specific toxicological data for this exact intermediate is often limited in research settings, it must be handled as a Skin/Eye Irritant (Category 2) and a Potential Carcinogen (due to the acetamide moiety, IARC Group 2B).

Immediate Directive: Do not handle on an open bench. All solid-phase manipulation requires a certified chemical fume hood or powder containment enclosure.

Part 1: Personal Protective Equipment (PPE) Matrix

As a researcher, your primary defense is engineering controls; PPE is your final fail-safe. The following specifications are based on the compound's polarity (LogP ~0.2–0.8 est.) and functional group reactivity.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Breakthrough Dynamics: Secondary amines can permeate thin latex. Nitrile provides superior resistance to the amide functionality. Protocol: Change outer gloves immediately upon splash; change inner gloves every 2 hours.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Vapor/Dust Risk: Safety glasses are insufficient for fine powders or amine vapors which can cause lacrimation and corneal haze (blue vision).
Respiratory N95/P100 (Solids) or Half-mask with ABEK1 filters (Liquids/Solids) Inhalation Toxicity: If the fume hood sash must be raised above 18 inches, or if weighing outside a hood, positive pressure respiratory protection is mandatory to prevent mucous membrane irritation.
Body Defense Lab Coat (Poly/Cotton) + Tyvek® Sleeves Dermal Absorption: The hydroxy-ethyl chain increases water solubility, aiding sweat-mediated absorption. Tyvek sleeves cover the wrist gap between glove and coat.

Part 2: Operational Handling Protocol

This protocol utilizes a "Zone of Control" methodology to prevent cross-contamination during drug development workflows.

Phase A: Preparation & Weighing
  • Engineering Control: Class II Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 80–100 fpm).

  • The "Static" Trap: This powder is often hygroscopic and static-prone.

    • Grounding: Use an anti-static gun or ionizing bar on the weighing boat before dispensing.

    • Transfer: Use a disposable antistatic spatula. Do not return excess material to the stock container to prevent hydrolysis or contamination.

Phase B: Solubilization & Reaction
  • Solvent Choice: The compound is soluble in polar solvents (Methanol, Water, DMSO).

  • Exotherm Warning: Dissolution in protic solvents may generate mild heat.

  • Step-by-Step:

    • Place the reaction vessel in a secondary container (polyethylene tray).

    • Add solvent slowly to the solid (not solid to solvent) to minimize dust ejection.

    • In-Process Monitoring: If using LC-MS for reaction monitoring, treat all aliquots as potent sensitizers.

Phase C: Spill Management
  • Dry Spill: Do not sweep. Cover with wet paper towels (methanol-dampened) to prevent dust generation, then wipe up.

  • Wet Spill: Absorb with vermiculite or sand. Do not use sawdust (potential reaction with amines).

Part 3: Visualization of Safety Logic

The following diagram illustrates the "Safe Handling Loop" —a self-validating workflow designed to minimize exposure during the synthesis of Ambroxol-related derivatives.

SafetyWorkflow Storage Cold Storage (Hygroscopic Control) Weighing Weighing Station (Anti-Static/Hood) Storage->Weighing Desiccator Transport Reaction Reaction/Synthesis (Closed System) Weighing->Reaction Dissolve Immediately Quench Quenching/Workup (pH Neutralization) Reaction->Quench Monitor Exotherm Quench->Reaction  Recycle (If Failed) Waste Waste Segregation (Amine Stream) Quench->Waste pH < 9

Figure 1: Operational workflow emphasizing containment at the weighing and quenching stages to prevent amine exposure.

Part 4: Waste Disposal & Deactivation

Improper disposal of amine intermediates is a common compliance violation.

  • Segregation: Do not mix with acidic waste streams (potential for heat generation) or oxidizing agents (potential for nitrosamine formation—a potent carcinogen).

  • Labeling: Tag as "Organic Waste - Basic/Amine - Toxic."

  • Decontamination: Glassware should be rinsed with a 5% Citric Acid solution prior to standard washing to protonate and solubilize residual amine traces.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 588234, Acetamide, N-cyclohexyl-. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Acetamide - Substance Information & Carcinogenicity Classification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Amines. Retrieved from [Link]

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